Product packaging for Norethindrone-d6(Cat. No.:)

Norethindrone-d6

カタログ番号: B3025749
分子量: 304.5 g/mol
InChIキー: VIKNJXKGJWUCNN-CWFXCRECSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Norethindrone-d6 is intended for use as an internal standard for the quantification of norethindrone by GC- or LC-MS. Norethindrone is a synthetic progestin. In vivo, norethindrone (0.5 mg/animal per day) inhibits the estrous cycle in female mice. It induces tumor progression and metastasis in a BT474 breast cancer mouse xenograft model. Formulations containing norethindrone have been used as oral contraceptives.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O2 B3025749 Norethindrone-d6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i4D2,5D2,12D,15D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKNJXKGJWUCNN-CWFXCRECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Norethindrone-d6 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Norethindrone-d6, a deuterated analog of the synthetic progestin, Norethindrone. Its primary application in research is as a stable isotope-labeled internal standard for the precise quantification of Norethindrone in complex biological matrices. This guide will detail its properties, its critical role in bioanalytical assays, relevant experimental protocols, and the physiological signaling pathways influenced by its non-labeled counterpart, Norethindrone.

Introduction to this compound

This compound is a synthetic derivative of Norethindrone in which six hydrogen atoms have been replaced by deuterium atoms at the 2, 2, 4, 6, 6, and 10 positions.[1] This isotopic labeling imparts a higher mass to the molecule without significantly altering its chemical properties or chromatographic behavior. This characteristic is paramount to its function as an internal standard in mass spectrometry-based analytical methods.[2][3]

The parent compound, Norethindrone, is a potent synthetic progestin used in oral contraceptives and for treating various menstrual disorders, endometriosis, and other hormone-related conditions.[4][5] Accurate measurement of Norethindrone concentrations in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such analyses, as it compensates for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₂₀H₂₀D₆O₂
Molecular Weight 304.5 g/mol
CAS Number 2376036-05-2
Synonyms Norethindrone-2,2,4,6,6,10-d6, Norethisterone-d6
Appearance Solid
Purity ≥99% deuterated forms (d₁-d₆)

Primary Research Application: Internal Standard in Bioanalysis

The predominant use of this compound in research is as an internal standard for the quantification of Norethindrone in biological samples, most commonly by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Analysis

Stable isotope dilution analysis is a powerful technique for quantitative analysis. A known amount of the isotopically labeled standard (this compound) is added to the unknown sample containing the analyte (Norethindrone). The analyte and the internal standard are then co-extracted, co-chromatographed, and co-detected by the mass spectrometer. Because the labeled and unlabeled compounds have nearly identical physicochemical properties, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample. This method corrects for matrix effects and variations in extraction recovery and ionization efficiency, leading to highly accurate and precise measurements.

A generalized workflow for the use of this compound as an internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with This compound sample->add_is extraction Extraction (e.g., LLE, SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc UPLC Separation injection->lc ms Tandem MS Detection lc->ms quantification Quantification (Analyte/IS Ratio) ms->quantification result Concentration Determination quantification->result

Figure 1: General experimental workflow for Norethindrone quantification using this compound.

Quantitative Data from Bioanalytical Methods

The following table summarizes key quantitative parameters from published LC-MS/MS methods that utilize this compound as an internal standard for the determination of Norethindrone in human plasma.

ParameterMethod 1Method 2Method 3
Linearity Range 0.1660 - 34.594 ng/mL50.0 - 25,000 pg/mL50 - 10,000 pg/mL
Lower Limit of Quantification (LLOQ) 0.1660 ng/mL50.0 pg/mL50 pg/mL
Sample Volume Not Specified0.250 mL50 µL
Extraction Method Solid Phase Extraction (SPE)Supported Liquid Extraction (SLE)Liquid-Liquid Extraction (LLE)
Intra-run Precision (%CV) ≤ 6.08%< 8.1%0.7 - 5.3%
Inter-run Precision (%CV) Not Specified< 8.1%2.0 - 3.8%
Intra-run Accuracy (%RE) Not Specified99.2 - 108.4%-8.2 to -2.6%
Inter-run Accuracy (%RE) Not Specified99.2 - 108.4%Not Specified

Detailed Experimental Protocol: Quantification of Norethindrone in Human Plasma by UPLC-MS/MS

This section provides a synthesized, detailed methodology based on published research for the quantification of Norethindrone in human plasma using this compound as an internal standard.

Materials and Reagents
  • Norethindrone (analytical standard)

  • This compound (internal standard)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methyl tert-butyl ether (MTBE)

  • Ammonium formate

  • Ammonium acetate

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Norethindrone and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Norethindrone stock solution with a mixture of methanol and water (1:1, v/v) to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 2.5 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (this compound).

  • Vortex mix for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.05% formic acid in water:acetonitrile (65:35, v/v)

  • Mobile Phase B: 0.05% formic acid in methanol:acetonitrile (50:50, v/v)

  • Flow Rate: 0.500 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: AB Sciex API-6500 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • MRM Transitions:

    • Norethindrone: m/z 314.2 → 124.2

    • This compound: m/z 320.2 → 128.2

Norethindrone and Progesterone Receptor Signaling

Norethindrone, as a synthetic progestin, exerts its biological effects primarily by acting as an agonist of the progesterone receptor (PR). The signaling pathways initiated by progesterone receptor activation are complex and can be broadly categorized into genomic and non-genomic pathways.

Classical Genomic Signaling Pathway

The classical or genomic pathway involves the binding of Norethindrone to the progesterone receptor in the cytoplasm, followed by translocation of the hormone-receptor complex to the nucleus. In the nucleus, this complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

genomic_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NET Norethindrone PR_HSP PR-HSP Complex NET->PR_HSP Binds to PR PR Progesterone Receptor (PR) PR_NET PR-Norethindrone Complex HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PR_NET_dimer Dimerized PR-Norethindrone Complex PR_NET->PR_NET_dimer Translocation & Dimerization PRE Progesterone Response Element (PRE) PR_NET_dimer->PRE Binds to DNA Gene Target Gene PRE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Figure 2: Classical genomic signaling pathway of Norethindrone via the progesterone receptor.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, progesterone receptors can also mediate rapid, non-genomic effects. These actions are initiated at the cell membrane or in the cytoplasm and involve the activation of various intracellular signaling cascades, such as the Src/Ras/MAPK pathway. This can lead to rapid cellular responses that are independent of gene transcription.

non_genomic_signaling cluster_membrane Cell Membrane / Cytoplasm NET Norethindrone mPR Membrane Progesterone Receptor (mPR) NET->mPR Binds Src Src Kinase mPR->Src Activates Ras Ras Src->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates MAPK MAPK MEK->MAPK Activates Response Rapid Cellular Response MAPK->Response

Figure 3: Non-genomic signaling pathway of Norethindrone.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of Norethindrone in biological matrices. This technical guide has provided a comprehensive overview of its properties, its primary application in bioanalysis, detailed experimental protocols, and the relevant physiological signaling pathways. The methodologies and data presented herein serve as a valuable resource for scientists and professionals engaged in the development and analysis of progestin-based therapeutics.

References

Norethindrone-d6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Norethindrone-d6

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is the deuterated form of Norethindrone, a synthetic progestin widely used in oral contraceptives and for treating various menstrual disorders.[1][2] The strategic replacement of six hydrogen atoms with deuterium, its heavy isotope, renders this compound an invaluable tool in analytical and clinical chemistry. Its primary application is as an internal standard for the highly sensitive and accurate quantification of Norethindrone in biological matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The mass shift introduced by deuterium allows for clear differentiation between the analyte and the standard, ensuring precise measurements crucial for pharmacokinetic and metabolic studies.[3] Deuteration may also influence the metabolic profile of drugs, a field of growing interest in drug development.[3]

Chemical Structure and Properties

This compound shares the core steroidal structure of its parent compound, Norethindrone. The deuterium atoms are specifically located at the 2, 2, 4, 6, 6, and 10 positions.

  • IUPAC Name: (8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

  • Synonyms: Norethindrone-2,2,4,6,6,10-d6, Norethisterone-d6

The chemical structure is depicted below: (A 2D chemical structure diagram would be placed here in a formal whitepaper)

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₀D₆O₂
Molecular Weight 304.5 g/mol
CAS Number 2376036-05-2
Physical Form Solid
Density 1.2 ± 0.1 g/cm³
Boiling Point 447.0 ± 45.0 °C at 760 mmHg
Solubility Slightly soluble in Chloroform and Methanol
Purity (Deuterated) ≥99% deuterated forms (d₁-d₆)

Experimental Protocols

This section details representative methodologies for the synthesis of deuterated Norethindrone analogs and a standard analytical protocol for the quantification of Norethindrone in human plasma using this compound as an internal standard.

Representative Synthesis of Deuterated Norethindrone Analogs

This protocol is based on the synthesis of deuterated metabolites of Norethisterone (Norethindrone) and serves as a foundational method for introducing deuterium into the steroidal backbone.

Objective: To synthesize pentadeuterated 19-norpregn-20-yn-3,17-diols from Norethindrone via reduction, oxidation, and isotopic exchange.

Materials:

  • Norethindrone (NET)

  • Sodium borohydride (NaBH₄)

  • Sodium borodeuteride (NaBD₄)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Pyridinium chlorochromate (PCC)

  • Deuterium oxide (D₂O)

  • Deuterated methanol (MeOD)

  • Solvents for reaction and chromatography (e.g., ethanol, dichloromethane)

  • Flash chromatography system

Methodology:

  • Initial Reduction: Norethindrone (NET) is reduced using sodium borohydride (NaBH₄) in the presence of TMEDA. This reaction reduces the ketone at the C3 position, yielding a mixture of 3- and 5-epimers of 19-norpregn-20-yn-3,17-diols.

  • Isomer Separation: The individual stereoisomers from the reduction step are isolated and purified using flash chromatography.

  • Oxidation: The separated diol isomers are oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield 5α- and 5β-dihydro-NET.

  • Isotopic Exchange and Final Reduction: The dihydro-NET products undergo isotopic exchange in an alkaline solution of D₂O and deuterated methanol (MeOD). This step replaces the exchangeable protons with deuterium.

  • Following the exchange, the intermediate is reduced with sodium borodeuteride (NaBD₄). This final step yields stereoisomeric 2,2,3,4,4-pentadeuterated 19-norpregn-20-yn-3,17-diols.

  • Purification and Characterization: The final deuterated products are purified and characterized using standard analytical techniques (e.g., NMR, Mass Spectrometry) to confirm their structure and isotopic purity.

Quantification of Norethindrone in Human Plasma via UPLC-MS/MS

This protocol describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for determining Norethindrone concentrations in human plasma, employing this compound as the internal standard (ISTD). This method is typical for pharmacokinetic studies.

Objective: To accurately quantify Norethindrone in human plasma samples.

Materials:

  • Human plasma (with EDTA anticoagulant)

  • Norethindrone analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid or Formic Acid (for mobile phase modification)

  • UPLC system (e.g., Shimadzu Nexera, Waters Acquity)

  • Tandem Mass Spectrometer (e.g., AB Sciex API-6500)

  • Analytical column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples, calibration standards, and quality control (QC) samples.

    • To 50 µL of plasma in a microcentrifuge tube, add a precise volume of this compound solution (ISTD).

    • Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex vigorously to ensure thorough mixing and extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a specific volume of the mobile phase.

  • UPLC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

      • Mobile Phase A: Water:Acetonitrile:Acetic Acid (e.g., 65:35:0.1 v/v/v).

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: Isocratic or gradient, typically around 0.5 mL/min.

      • Injection Volume: 5-10 µL.

      • Column Temperature: ~40°C.

    • Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • MRM Transitions:

        • Norethindrone: e.g., m/z 314.2 → 124.2.

        • This compound (ISTD): e.g., m/z 320.2 → 128.2.

      • Optimize instrument parameters such as Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both Norethindrone and this compound.

    • Calculate the peak area ratio (Norethindrone / this compound).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Norethindrone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound and its parent compound.

G cluster_0 Mechanism of Action: Progesterone Receptor Signaling Norethindrone Norethindrone (Enters Cell) PR Progesterone Receptor (PR) (Cytoplasm/Nucleus) Norethindrone->PR Complex Norethindrone-PR Complex PR->Complex Binding Dimer Complex Dimerization Complex->Dimer Translocation Nuclear Translocation Dimer->Translocation PRE Binds to PRE on DNA (Progesterone Response Element) Translocation->PRE Transcription Modulation of Gene Transcription PRE->Transcription Response Physiological Response Transcription->Response

Caption: Progesterone Receptor (PR) signaling pathway activated by Norethindrone.

G Workflow: UPLC-MS/MS Quantification of Norethindrone Plasma 1. Plasma Sample (Calibrator, QC, or Unknown) Spike 2. Spike with ISTD (this compound) Plasma->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Evap 4. Evaporate to Dryness Extract->Evap Recon 5. Reconstitute in Mobile Phase Evap->Recon Inject 6. Inject into UPLC-MS/MS System Recon->Inject Detect 7. Data Acquisition (MRM) Inject->Detect Analyze 8. Peak Integration & Ratio Calculation Detect->Analyze Quantify 9. Quantify vs. Calibration Curve Analyze->Quantify

Caption: Analytical workflow for Norethindrone quantification using UPLC-MS/MS.

G Workflow: Representative Synthesis of Deuterated Analogs Start Norethindrone (NET) Starting Material Reduce1 Reduction (NaBH₄) -> Diol Epimers Start->Reduce1 Separate Flash Chromatography -> Isolate Isomers Reduce1->Separate Oxidize Oxidation (PCC) -> Dihydro-NET Separate->Oxidize Exchange Isotopic Exchange (D₂O / MeOD) Oxidize->Exchange Reduce2 Reduction (NaBD₄) Exchange->Reduce2 Final Final Product: Deuterated Analogs Reduce2->Final

Caption: A representative chemical synthesis workflow for deuterated Norethindrone.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Norethindrone-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Norethindrone-d6, a deuterated analog of the widely used synthetic progestin, Norethindrone. Isotope labeling is a critical tool in drug development, enabling detailed pharmacokinetic and metabolic studies. This document outlines a plausible synthetic pathway for this compound, including detailed experimental protocols, and presents key analytical data for the characterization of the final product. Additionally, it explores the primary signaling pathway of Norethindrone to provide a broader context for its biological activity. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development.

Introduction

Norethindrone, a first-generation progestin, is a synthetic oral contraceptive and is used in the treatment of various gynecological disorders[1]. The introduction of deuterium atoms into a drug molecule, a process known as deuteration, can alter its metabolic profile, often leading to a longer half-life and reduced formation of certain metabolites[1]. This compound is a stable isotope-labeled version of Norethindrone, which serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS)[1]. The use of a deuterated internal standard allows for more accurate and precise quantification of the parent drug in biological matrices by correcting for variations in sample preparation and instrument response.

This guide details a likely synthetic route to this compound, focusing on a base-catalyzed deuterium exchange reaction. It also provides hypothetical, yet realistic, analytical data and detailed experimental procedures to aid researchers in their own synthetic endeavors.

Synthesis of this compound

The synthesis of this compound can be approached by first synthesizing the unlabeled Norethindrone and subsequently introducing the deuterium labels. A common industrial synthesis of Norethindrone starts from estrone methyl ether.

Synthesis of Unlabeled Norethindrone

A typical synthesis of Norethindrone involves the following key steps, starting from 19-nor-4-androsten-3,17-dione:

  • Protection of the C3 Carbonyl Group: The conjugated carbonyl group at the C3 position is selectively protected, for example, as a dienol ethyl ether using ethyl orthoformate.

  • Ethynylation: The protected intermediate is then reacted with acetylene in the presence of a strong base, such as potassium tert-butoxide, to introduce the ethynyl group at the C17 position.

  • Hydrolysis: Acidic hydrolysis removes the protecting group at C3 and regenerates the α,β-unsaturated ketone functionality, yielding Norethindrone.

An industrial-scale alkylation reaction to produce Norethindrone has been described with the following stages:

  • Stage 1: Eestra-4-ene-3,17-dione is reacted with potassium hydroxide in toluene and tert-butyl alcohol under reflux.

  • Stage 2: Acetylene gas is introduced into the reaction mixture in tert-butyl methyl ether and toluene over a period of 6 hours.

Following the reaction, a water quench, separation of layers, concentration, and crystallization from ethanol can yield Norethindrone with high purity.

Isotopic Labeling of Norethindrone to this compound

The deuterium atoms in this compound are typically located at positions that are susceptible to enolization. A plausible method for the preparation of this compound involves a base-catalyzed hydrogen-deuterium exchange reaction on the Norethindrone molecule. The α,β-unsaturated ketone system in the A-ring of Norethindrone allows for the exchange of protons at the α and γ positions.

The proposed labeling strategy involves the exchange of protons at positions 2, 2, 4, 6, 6, and 10.

Experimental Protocols

Materials and Methods
Reagent/MaterialGrade/PuritySupplier
Norethindrone≥98%Commercially Available
Deuterium Oxide (D₂O)99.9 atom % DCommercially Available
Sodium Methoxide (NaOMe)≥97%Commercially Available
Methanol-d4 (CD₃OD)99.8 atom % DCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available
Synthesis of this compound

Reaction Scheme:

Norethindrone -> (NaOMe, D₂O, CD₃OD, Reflux) -> this compound

Procedure:

  • To a solution of Norethindrone (1.0 g, 3.35 mmol) in methanol-d4 (20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, is added sodium methoxide (0.18 g, 3.33 mmol).

  • Deuterium oxide (5 mL) is then added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 24 hours to facilitate the hydrogen-deuterium exchange.

  • After 24 hours, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (50 mL) and water (25 mL).

  • The organic layer is separated, washed with brine (2 x 20 mL), and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude this compound.

  • The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Data Presentation

Reaction and Product Summary
ParameterValue
Starting MaterialNorethindrone
Final ProductThis compound
Molecular FormulaC₂₀H₂₀D₆O₂
Molecular Weight304.47 g/mol
Theoretical Yield1.02 g
Actual Yield0.85 g
Percent Yield83%
Isotopic Purity>98 atom % D
Chemical Purity (HPLC)>99%
Analytical Data

High-Performance Liquid Chromatography (HPLC)

ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40)
Flow Rate1.0 mL/min
DetectionUV at 240 nm
Retention Time~5.2 min

Mass Spectrometry (MS)

Ionization ModeMass (m/z)
ESI+[M+H]⁺ = 305.2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The ¹H NMR spectrum of this compound would show a significant reduction or absence of signals corresponding to the protons at positions 2, 4, 6, and 10 compared to the unlabeled compound. The ¹³C NMR would show characteristic shifts for the steroid backbone.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Unlabeled Norethindrone cluster_labeling Isotopic Labeling Start 19-nor-4-androsten-3,17-dione Protection Protection of C3 Carbonyl Start->Protection Ethynylation Ethynylation at C17 Protection->Ethynylation Hydrolysis Hydrolysis Ethynylation->Hydrolysis Norethindrone Norethindrone Hydrolysis->Norethindrone Norethindrone_in Norethindrone Norethindrone->Norethindrone_in Deuteration Base-Catalyzed Deuterium Exchange (NaOMe, D2O, CD3OD) Norethindrone_in->Deuteration Purification Purification (Column Chromatography) Deuteration->Purification Norethindrone_d6 This compound Purification->Norethindrone_d6

Caption: Workflow for the synthesis and isotopic labeling of this compound.

Norethindrone Signaling Pathway

Norethindrone_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Norethindrone Norethindrone PR Progesterone Receptor (PR) Norethindrone->PR Binds PR_dimer PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex PR-HSP Complex PR_HSP_complex->PR Dissociation PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binds Transcription Modulation of Gene Transcription PRE->Transcription

References

A Technical Guide to High-Purity Norethindrone-d6 for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Norethindrone-d6, a deuterated analog of the synthetic progestin Norethindrone. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical assays or for metabolic studies. It covers commercially available sources, key quality attributes, and detailed methodologies for its application in quantitative analysis.

Commercial Availability and Specifications

High-purity this compound is available from several commercial suppliers, primarily for research and development purposes. It is crucial to source this material from reputable vendors who provide comprehensive certificates of analysis (CoA) detailing purity, isotopic enrichment, and other quality control parameters. The products are intended for laboratory use only and not for human or veterinary applications.[1]

Below is a summary of typical product specifications from various suppliers. Researchers should always refer to the supplier-specific CoA for lot-specific data.

Supplier/ProductPurity SpecificationIsotopic EnrichmentFormulationStorage Conditions
Supplier A (e.g., Cayman Chemical) ≥99% deuterated forms (d1-d6)[2]Not explicitly stated as a percentage, but implied by the purity of deuterated forms.Solid[2]-20°C[2]
Supplier B (e.g., MedChemExpress) 98.60%[3]Not explicitly stated.Solid4°C, protect from light
Supplier C (e.g., ESS - Expert Synthesis Solutions) 99.9% by HPLC>98 atom % DOff-white solidNot specified
Supplier D (e.g., Pharmaffiliates) High purityNot specifiedNot specified2-8°C Refrigerator
Supplier E (e.g., Clinivex) Not explicitly stated, CoA provided.Not specifiedNot specifiedRoom temperature, protected from light and moisture, unless otherwise specified.

Application in Quantitative Analysis: Use as an Internal Standard

This compound is widely employed as an internal standard (IS) for the accurate quantification of Norethindrone in biological matrices such as plasma and milk using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.

Experimental Protocol: Quantification of Norethindrone in Human Plasma by LC-MS/MS

This protocol is a composite of methodologies described in the scientific literature.

1. Sample Preparation (Supported Liquid Extraction):

  • To 250 µL of human plasma, add the this compound internal standard solution.

  • The samples are then loaded onto a supported liquid extraction (SLE) plate.

  • The analytes are eluted with an organic solvent (e.g., methyl tert-butyl ether).

  • The eluent is evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a mobile phase-compatible solution.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase C18 column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of aqueous and organic solvents, for example:

    • Mobile Phase A: 0.05% formic acid in water:acetonitrile (65:35, v/v).

    • Mobile Phase B: 0.05% formic acid in methanol:acetonitrile (50:50, v/v).

  • Flow Rate: 0.500 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

  • MRM Transitions:

    • Norethindrone: Specific precursor to product ion transition.

    • This compound: Specific precursor to product ion transition (e.g., 320.2→128.2).

3. Data Analysis:

  • The peak area ratio of the analyte (Norethindrone) to the internal standard (this compound) is calculated.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of Norethindrone in the unknown samples is determined from the calibration curve.

Norethindrone's Mechanism of Action and Signaling Pathway

Norethindrone is a synthetic progestin that mimics the action of the endogenous hormone progesterone. Its primary mechanism of action involves binding to and activating progesterone receptors (PRs), which are intracellular steroid hormone receptors. The activation of PRs leads to a cascade of cellular events that ultimately regulate gene expression.

The signaling pathway of progestins like Norethindrone can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway:

  • Ligand Binding: Norethindrone, being lipophilic, diffuses across the cell membrane and binds to the progesterone receptor (PR) in the cytoplasm.

  • Receptor Dimerization and Nuclear Translocation: Upon ligand binding, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.

  • DNA Binding and Gene Transcription: In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The PR-DNA complex then recruits co-activators or co-repressors to modulate the transcription of target genes, leading to changes in protein synthesis and cellular function.

Non-Genomic Pathway:

A fraction of PRs can be localized to the cell membrane. Binding of progestins to these membrane-associated PRs can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, independent of gene transcription.

Below is a simplified representation of the progesterone receptor signaling pathway.

Norethindrone_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norethindrone Norethindrone PR Progesterone Receptor (PR) Norethindrone->PR mPR Membrane PR Norethindrone->mPR PR_active Active PR Dimer PR->PR_active Binding & Dimerization HSP Heat Shock Proteins (HSP) PR->HSP Dissociation PR_dimer_nuc Active PR Dimer PR_active->PR_dimer_nuc Nuclear Translocation MAPK_PI3K MAPK/PI3K Signaling mPR->MAPK_PI3K Activates PRE Progesterone Response Element (PRE) PR_dimer_nuc->PRE Binds Gene_Transcription Gene Transcription PRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Norethindrone Signaling Pathway

Experimental Workflow for Bioanalytical Method Development

The development of a robust bioanalytical method using this compound as an internal standard follows a structured workflow.

Bioanalytical_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis A Selection of IS (this compound) B Optimization of Sample Preparation A->B C Optimization of LC-MS/MS Conditions B->C D Linearity & Range C->D E Accuracy & Precision D->E F Selectivity & Specificity E->F G Matrix Effect F->G H Stability G->H I Sample Collection H->I J Sample Analysis with Validated Method I->J K Data Interpretation & Reporting J->K

Bioanalytical Method Workflow

This guide provides a foundational understanding of high-purity this compound for its effective application in a research setting. For specific applications, it is imperative to consult detailed scientific literature and perform appropriate method development and validation.

References

Norethindrone-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Norethindrone-d6, a deuterated analog of the synthetic progestin Norethindrone. This document is intended for use by researchers, scientists, and professionals in drug development, offering key data, experimental applications, and insights into its biological interactions. This compound is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Norethindrone in biological matrices.

Core Compound Data

The physical and chemical properties of this compound are summarized below, providing a foundational reference for its use in experimental settings.

PropertyValueCitation(s)
CAS Number 2376036-05-2[1][2]
Molecular Formula C₂₀H₂₀D₆O₂[1][2]
Molecular Weight 304.5 g/mol [1]
Synonyms Norethisterone-d6, 17α-hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d₆
Purity ≥99% deuterated forms (d₁-d₆)
Physical Form Solid
Solubility Chloroform: slightly soluble, Methanol: slightly soluble

Application in Quantitative Analysis: Experimental Protocol

This compound serves as an ideal internal standard for the quantification of Norethindrone in biological samples, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its similar chemical and physical properties to the unlabeled analyte, with a distinct mass-to-charge ratio that allows for precise differentiation and quantification.

A generalized experimental protocol for the quantification of Norethindrone in human plasma using this compound as an internal standard is outlined below. This protocol is a composite of methodologies described in the scientific literature.

Objective: To determine the concentration of Norethindrone in human plasma samples.

Materials:

  • Human plasma samples

  • Norethindrone standard

  • This compound (internal standard)

  • Acetonitrile, Methanol, Formic Acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

  • UPLC/HPLC system coupled with a tandem mass spectrometer

Procedure:

  • Preparation of Standards and Quality Controls:

    • Prepare stock solutions of Norethindrone and this compound in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of Norethindrone.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Extraction):

    • To a known volume of plasma sample (e.g., 250 µL), add a fixed amount of this compound internal standard solution.

    • Method A: Solid Phase Extraction (SPE):

      • Condition the SPE cartridge according to the manufacturer's instructions.

      • Load the plasma sample onto the cartridge.

      • Wash the cartridge to remove interfering substances.

      • Elute the analyte and internal standard with an appropriate solvent.

    • Method B: Liquid-Liquid Extraction (LLE):

      • Add an immiscible organic solvent to the plasma sample.

      • Vortex to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.

      • Centrifuge to separate the layers.

      • Transfer the organic layer to a clean tube.

    • Evaporate the solvent from the extracted samples under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 analytical column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.

      • Mobile Phase: A gradient of aqueous and organic phases, often containing a small percentage of formic acid, is employed. For example, Mobile Phase A could be 0.05% formic acid in water:acetonitrile (65:35, v/v) and Mobile Phase B could be 0.05% formic acid in methanol:acetonitrile (50:50, v/v).

      • Flow Rate: A typical flow rate is around 0.500 mL/min.

    • Mass Spectrometric Detection:

      • The mass spectrometer is operated in positive ion mode.

      • Monitor the specific mass transitions for Norethindrone and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Norethindrone to this compound against the concentration of the calibration standards.

    • Determine the concentration of Norethindrone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Activity and Signaling Pathway of Norethindrone

As a deuterated analog, this compound is expected to exhibit a pharmacological profile identical to that of Norethindrone. Norethindrone is a synthetic progestin that mimics the action of endogenous progesterone. Its primary mechanism of action involves binding to and activating progesterone receptors, which in turn modulates gene transcription in target tissues.

The key physiological effects of Norethindrone are:

  • Inhibition of Ovulation: Norethindrone suppresses the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which is necessary for ovulation.

  • Thickening of Cervical Mucus: It increases the viscosity of the cervical mucus, creating a barrier that hinders sperm penetration.

  • Alteration of the Endometrium: Norethindrone modifies the uterine lining, making it less receptive to the implantation of a fertilized egg.

These actions collectively contribute to its efficacy as a contraceptive. The signaling pathway of Norethindrone is initiated by its binding to intracellular progesterone receptors.

Norethindrone_Signaling_Pathway Norethindrone Norethindrone ProgesteroneReceptor Progesterone Receptor Norethindrone->ProgesteroneReceptor HormoneReceptorComplex Hormone-Receptor Complex ProgesteroneReceptor->HormoneReceptorComplex Forms Nucleus Nucleus HormoneReceptorComplex->Nucleus DNA DNA (Hormone Response Element) HormoneReceptorComplex->DNA Binds to HRE on GeneTranscription Modulation of Gene Transcription DNA->GeneTranscription PhysiologicalEffects Physiological Effects: - Inhibition of Ovulation - Thickening of Cervical Mucus - Alteration of Endometrium GeneTranscription->PhysiologicalEffects Leads to

Norethindrone Signaling Pathway

The following diagram illustrates a typical experimental workflow for the quantification of Norethindrone using this compound as an internal standard.

Experimental_Workflow SampleCollection 1. Plasma Sample Collection Spiking 2. Spiking with This compound (IS) SampleCollection->Spiking Extraction 3. Sample Extraction (SPE or LLE) Spiking->Extraction Evaporation 4. Evaporation and Reconstitution Extraction->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS DataAnalysis 6. Data Analysis and Quantification LCMS->DataAnalysis

LC-MS/MS Quantification Workflow

References

An In-depth Technical Guide to the Physical and Chemical Stability of Norethindrone-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Norethindrone-d6. Given the limited availability of specific stability data for the deuterated compound, this guide leverages extensive information available for its non-deuterated analog, Norethindrone. This approach is scientifically justified as the six deuterium atoms are not expected to significantly alter the fundamental degradation pathways of the molecule. This compound is primarily utilized as an internal standard in quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

Physicochemical Properties

This compound is a synthetic progestin and a deuterated isotopologue of Norethindrone.[2][3] Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name (8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Synonyms Norethindrone-2,2,4,6,6,10-d6, Norethisterone-d6
Molecular Formula C₂₀H₂₀D₆O₂
Molecular Weight 304.5 g/mol
Appearance Solid, white to off-white powder
Solubility Slightly soluble in chloroform and methanol
Storage Recommended at -20°C or 2-8°C in a refrigerator
Long-term Stability Reported as ≥ 4 years at -20°C

Chemical Stability and Degradation Profile

The stability of Norethindrone, and by extension this compound, has been evaluated through forced degradation studies. These studies intentionally expose the drug substance to harsh conditions to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies on Norethindrone have been performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The table below summarizes the conditions from a published stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stress ConditionExperimental Protocol
Acid Hydrolysis 5N HCl at 70°C for 3 hours
Base Hydrolysis 2N NaOH at 70°C for 1 hour
Oxidative Degradation 50% H₂O₂ at 70°C for 3 hours
Thermal Degradation 105°C for 72 hours
Photolytic Degradation Exposure to 1.2 million lux hours of light
Humidity 25°C at 92% Relative Humidity for 72 hours

The experimental protocols are derived from studies on Norethindrone and are expected to be applicable for assessing the stability of this compound.

Potential Degradation Pathways

The degradation of Norethindrone can lead to the formation of several impurities. While a specific degradation pathway for this compound is not published, the pathway for a closely related compound, norethisterone acetate, suggests that degradation can involve aromatization of the A-ring of the steroid, leading to the formation of estrogen-like compounds. The deuteration in this compound is on the A-ring, which might slightly alter the rate of reactions involving these positions, but the overall degradation products are expected to be similar to those of Norethindrone.

Experimental Protocols

The development of a stability-indicating analytical method is crucial for assessing the stability of a drug substance. Below is a detailed methodology for a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, which has been validated for Norethindrone and is suitable for adaptation for this compound.

Stability-Indicating RP-HPLC Method for Norethindrone

This protocol is based on a validated method for the quantification of Norethindrone and the separation of its degradation products.

Chromatographic Conditions:

  • Column: Inertsil ODS-3V, 150 x 4.6mm, 5µm

  • Mobile Phase: A mixture of amine buffer (pH 2.5) and acetonitrile in an isocratic mode.

  • Detection: UV detection at 240 nm.

  • Flow Rate: Not specified in the abstract, but typically around 1.0 mL/min for such columns.

  • Injection Volume: Not specified.

  • Temperature: Ambient.

Method Validation Parameters:

The method was validated for the following parameters as per ICH guidelines:

  • Specificity: The ability to assess the analyte in the presence of its degradation products. Peak purity analysis is used to confirm that the analyte peak is free from co-eluting impurities.

  • Linearity: The method was found to be linear in the concentration range of 17 to 52 µg/mL for Norethindrone.

  • Accuracy: Assessed by recovery studies at different concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Robustness: The reliability of the method with respect to deliberate variations in method parameters.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.

G cluster_0 Stress Condition Application cluster_1 Sample Preparation and Analysis cluster_2 Data Evaluation cluster_3 Method Validation Acid Acid Hydrolysis SamplePrep Sample Preparation Acid->SamplePrep Base Base Hydrolysis Base->SamplePrep Oxidation Oxidation Oxidation->SamplePrep Thermal Thermal Thermal->SamplePrep Photolytic Photolytic Photolytic->SamplePrep Humidity Humidity Humidity->SamplePrep HPLC RP-HPLC Analysis SamplePrep->HPLC Assay Assay of Active Ingredient HPLC->Assay Degradation Quantification of Degradants HPLC->Degradation MassBalance Mass Balance Calculation Assay->MassBalance Degradation->MassBalance Specificity Specificity / Peak Purity MassBalance->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision

Caption: Workflow for Forced Degradation and Stability Method Validation.

Generalized Degradation Logic

This diagram illustrates the logical relationship in a forced degradation study, where the parent drug under various stress conditions leads to the formation of degradation products.

G cluster_stress Stress Conditions Parent This compound (Parent Drug) Acid Acidic Parent->Acid Base Basic Parent->Base Oxidative Oxidative Parent->Oxidative Thermal Thermal Parent->Thermal Photolytic Photolytic Parent->Photolytic DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidative->DegradationProducts Thermal->DegradationProducts Photolytic->DegradationProducts

Caption: Logical Flow of Forced Degradation Studies.

Conclusion

This compound is a chemically stable molecule under recommended storage conditions. Its stability profile is expected to be very similar to that of Norethindrone. Forced degradation studies on Norethindrone have shown that it degrades under acidic, basic, oxidative, thermal, and photolytic stress. A validated stability-indicating RP-HPLC method is essential for the accurate quantification of this compound and its potential degradation products in stability studies. The information provided in this guide serves as a valuable resource for researchers and professionals involved in the development and quality control of products containing this compound.

References

Solubility Profile of Norethindrone-d6 in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Norethindrone-d6, a deuterated isotopologue of the synthetic progestin Norethindrone. Understanding the solubility of this compound in various organic solvents is critical for a range of applications in drug development and research, including analytical method development, formulation studies, and in vitro and in vivo experiments. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Data on Solubility

Precise quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, data for the non-deuterated parent compound, Norethindrone, can serve as a valuable proxy for initial assessments. The structural similarity between Norethindrone and its deuterated form suggests their solubility profiles will be comparable, though minor differences may exist due to the isotopic substitution.

CompoundSolventSolubility
NorethindroneEthanol~1 mg/mL[1]
NorethindroneMethanol~1 mg/mL[1]
This compoundDMSOData not available
This compoundEthanolData not available
This compoundMethanolData not available

Note: The provided solubility values for Norethindrone are approximate and can be used as an estimation for this compound. For precise quantification, experimental determination is recommended.

Experimental Protocol for Solubility Determination

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[2][3] This protocol provides a robust framework for accurately measuring the solubility of this compound in various organic solvents.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (crystalline solid)

  • High-purity organic solvents (e.g., DMSO, ethanol, methanol)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound solid to a known volume of the chosen organic solvent in a sealed vial.[2] The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the sealed vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute. Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution.

    • This is typically done by centrifuging the vial to pellet the excess solid.

    • Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Pre-rinsing the filter with a small amount of the saturated solution can help prevent adsorption of the solute onto the filter membrane.

  • Quantification of the Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent.

    • Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC.

    • A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The resulting concentration represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_quant 3. Quantification cluster_result 4. Result A Add excess this compound to a known volume of solvent B Seal vial and agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a chemically inert filter C->D E Prepare dilutions of the clear filtrate D->E F Analyze by HPLC against a standard curve E->F G Calculate solubility from the measured concentration F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Pharmacological Profile of Non-Deuterated Norethindrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethindrone, a synthetic progestin, has been a cornerstone of hormonal therapy and contraception for decades. This technical guide provides an in-depth examination of the pharmacological profile of non-deuterated norethindrone. It covers its mechanism of action, receptor binding affinity, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals.

Introduction

Norethindrone (also known as norethisterone) is a potent synthetic progestational hormone derived from 19-nortestosterone.[1] First synthesized in 1951, it has been widely used in oral contraceptives, for the management of menstrual disorders, and in the treatment of endometriosis.[2] Its pharmacological effects are primarily mediated through its interaction with progesterone receptors, leading to downstream modulation of gene expression and cellular function.[3][4] This document serves as a comprehensive technical resource on the pharmacological properties of non-deuterated norethindrone.

Mechanism of Action

Norethindrone exerts its effects primarily by acting as an agonist at progesterone receptors (PRs).[3] The binding of norethindrone to PRs initiates a cascade of molecular events that mimic the effects of endogenous progesterone.

The primary mechanisms of action include:

  • Inhibition of Ovulation: Norethindrone suppresses the secretion of pituitary gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This blunts the mid-cycle LH surge, thereby preventing follicular maturation and ovulation in approximately half of users.

  • Thickening of Cervical Mucus: It increases the viscosity and cellularity of the cervical mucus, creating a barrier that impedes sperm penetration into the uterus.

  • Endometrial Alterations: Norethindrone induces changes in the endometrium, making it unreceptive to implantation of a fertilized ovum. This includes endometrial atrophy and irregular secretion.

  • Tubal Motility: It may also slow the movement of the ovum through the fallopian tubes.

Progesterone Receptor Signaling Pathway

The binding of norethindrone to the progesterone receptor initiates a signaling cascade that can proceed through both genomic and non-genomic pathways. In the classical genomic pathway, the ligand-receptor complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, leading to the regulation of target gene transcription. Non-genomic pathways can involve the activation of cytoplasmic signaling kinases.

Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norethindrone Norethindrone PR Progesterone Receptor (PR) Norethindrone->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Releases from Norethindrone_bound_PR Norethindrone-PR Complex Dimerization Dimerization Norethindrone_bound_PR->Dimerization Kinase_Activation Kinase Activation (e.g., Src, MAPK) Norethindrone_bound_PR->Kinase_Activation Activates Dimerized_Complex Dimerized Norethindrone-PR Complex Dimerization->Dimerized_Complex Translocates to Nucleus Cellular_Response_NG Rapid Cellular Responses (Non-Genomic) Kinase_Activation->Cellular_Response_NG PRE Progesterone Response Element (PRE) on DNA Dimerized_Complex->PRE Binds to Transcription_Modulation Modulation of Gene Transcription PRE->Transcription_Modulation mRNA mRNA Transcription_Modulation->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response_G Cellular Responses (Genomic) Protein_Synthesis->Cellular_Response_G

Caption: Norethindrone signaling through genomic and non-genomic pathways.

Pharmacodynamics: Receptor Binding Profile

The biological activity of norethindrone is determined by its binding affinity to various steroid hormone receptors. It is a potent progestogen with weak androgenic and estrogenic activities.

ReceptorLigandBinding Affinity (Ki)Relative Binding Affinity (RBA)Reference
Progesterone Receptor (PR) Norethindrone6.8 nMTwo-fold stronger than progesterone
Norethindrone Acetate72 nMApproximately one-tenth that of norethindrone
Androgen Receptor (AR) Norethindrone-3.2% (relative to 5α-dihydrotestosterone)
Estrogen Receptor (ER) Norethindrone0.5-0.8 µMNone (as norethindrone)

Note: The estrogenic activity of norethindrone is attributed to its metabolites.

Pharmacokinetics

The pharmacokinetic profile of norethindrone has been extensively studied. It is rapidly absorbed after oral administration and undergoes significant metabolism.

ParameterValueReference
Bioavailability ~65% (subject to first-pass metabolism)
Time to Peak Plasma Concentration (Tmax) 1 to 2 hours
Peak Plasma Concentration (Cmax) (0.35 mg dose) 4816.8 ± 1532.6 pg/mL
Average Plasma Concentration (Cavg) (0.35 mg dose) 885 ± 250 pg/mL
Plasma Protein Binding 36% to Sex Hormone-Binding Globulin (SHBG), 61% to albumin
Volume of Distribution (Vd) Approximately 4 L/kg
Metabolism Extensive hepatic reduction, followed by sulfate and glucuronide conjugation
Elimination Half-life Approximately 8 hours (single dose)
Excretion >50% in urine, 20-40% in feces, primarily as metabolites

Experimental Protocols

Competitive Radioligand Binding Assay for Progesterone Receptor

This protocol outlines a general procedure for determining the binding affinity of norethindrone to the progesterone receptor using a competitive radioligand binding assay.

Competitive Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor preparation (e.g., uterine cytosol) - Radioligand (e.g., [3H]-progesterone) - Unlabeled norethindrone (competitor) - Assay buffer Start->Prepare_Reagents Incubation Incubate receptor, radioligand, and varying concentrations of norethindrone at a controlled temperature. Prepare_Reagents->Incubation Separation Separate bound from free radioligand (e.g., rapid filtration through glass fiber filters). Incubation->Separation Quantification Quantify radioactivity of bound ligand using a scintillation counter. Separation->Quantification Data_Analysis Analyze data to determine IC50 and calculate Ki value. Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction containing progesterone receptors from a suitable tissue source (e.g., human uterus) by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled progestin (e.g., [³H]-progesterone), and varying concentrations of unlabeled norethindrone in an appropriate assay buffer. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled progesterone).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand using a cell harvester to filter the contents of each well through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (norethindrone) concentration. Determine the IC50 value (the concentration of norethindrone that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolism Study Using Human Liver Microsomes

This protocol describes a general method for evaluating the metabolic stability of norethindrone using human liver microsomes.

In Vitro Metabolism Workflow Start Start Prepare_Incubation Prepare incubation mixture: - Human liver microsomes - Norethindrone - NADPH regenerating system - Buffer (e.g., phosphate buffer) Start->Prepare_Incubation Incubation Incubate at 37°C. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 min). Prepare_Incubation->Incubation Stop_Reaction Stop the reaction at each time point (e.g., by adding cold acetonitrile). Incubation->Stop_Reaction Sample_Processing Process samples: - Centrifuge to pellet protein - Collect supernatant Stop_Reaction->Sample_Processing LC_MS_Analysis Analyze samples by LC-MS/MS to quantify the remaining norethindrone. Sample_Processing->LC_MS_Analysis Data_Analysis Determine the rate of metabolism and calculate in vitro half-life. LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro metabolism study using liver microsomes.

Methodology:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, norethindrone at a specified concentration, and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination of Reaction: Immediately stop the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant, which contains the remaining norethindrone and its metabolites, to a new tube or plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of norethindrone at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining norethindrone against time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Clinical Pharmacokinetic Study

This protocol provides a general framework for a clinical study to determine the pharmacokinetic parameters of orally administered norethindrone.

Clinical Pharmacokinetic Study Workflow Start Start Subject_Screening Screen and enroll healthy female volunteers. Start->Subject_Screening Drug_Administration Administer a single oral dose of norethindrone under fasting conditions. Subject_Screening->Drug_Administration Blood_Sampling Collect serial blood samples at pre-defined time points post-dose. Drug_Administration->Blood_Sampling Plasma_Processing Process blood samples to obtain plasma and store frozen until analysis. Blood_Sampling->Plasma_Processing Bioanalysis Quantify norethindrone concentrations in plasma samples using a validated LC-MS/MS method. Plasma_Processing->Bioanalysis PK_Analysis Perform non-compartmental pharmacokinetic analysis to determine parameters like Cmax, Tmax, AUC, and t½. Bioanalysis->PK_Analysis End End PK_Analysis->End

Caption: Workflow for a clinical pharmacokinetic study.

Methodology:

  • Study Design: Conduct a single-dose, open-label, two-period crossover study in healthy, non-pregnant, non-lactating female subjects.

  • Subject Selection: Recruit a sufficient number of healthy female volunteers who meet the inclusion and exclusion criteria. Obtain informed consent from all participants.

  • Drug Administration: Following an overnight fast, administer a single oral dose of a norethindrone tablet (e.g., 0.35 mg) with a standardized volume of water.

  • Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant at pre-specified time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma Separation and Storage: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or below until bioanalysis.

  • Bioanalytical Method: Quantify the concentration of norethindrone in the plasma samples using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following pharmacokinetic parameters for each subject: Cmax, Tmax, area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf), and terminal elimination half-life (t½).

  • Statistical Analysis: Summarize the pharmacokinetic parameters using descriptive statistics (e.g., mean, standard deviation, coefficient of variation).

Conclusion

Norethindrone's well-characterized pharmacological profile, encompassing its potent progestogenic activity and established pharmacokinetic properties, underpins its long-standing and widespread clinical use. This technical guide provides a consolidated resource for researchers and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action. A thorough understanding of these core pharmacological principles is essential for the continued development and optimization of progestin-based therapies.

References

In Vivo Metabolic Fate of Norethindrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone (NET), also known as norethisterone, is a potent synthetic progestin belonging to the 19-nortestosterone-derived class of progestins.[1] First synthesized in 1951, it has been widely used in various hormonal applications, including contraception and hormone replacement therapy, often in combination with an estrogen.[1] Understanding the in vivo metabolic fate of norethindrone is critical for optimizing its therapeutic efficacy, minimizing adverse effects, and predicting potential drug-drug interactions. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of norethindrone, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Absorption

Following oral administration, norethindrone acetate is rapidly and completely deacetylated to its active form, norethindrone.[2][3][4] The disposition of norethindrone acetate is therefore indistinguishable from that of orally administered norethindrone. Peak plasma concentrations of norethindrone are generally reached approximately 2 hours after administration.

Distribution

Once in circulation, norethindrone is extensively bound to plasma proteins. Approximately 36% is bound to sex hormone-binding globulin (SHBG) and 61% to albumin. The volume of distribution of norethindrone is about 4 L/kg, indicating significant distribution into tissues.

Metabolism

Norethindrone undergoes extensive biotransformation, primarily in the liver, before its excretion. The metabolic processes can be categorized into Phase I and Phase II reactions.

Phase I Metabolism

The primary Phase I metabolic pathway for norethindrone is the reduction of the A-ring of the steroid nucleus. This is followed by hydroxylation reactions. The cytochrome P450 (CYP) enzyme system, specifically CYP3A4, is the primary catalyst for the hydroxylation of norethindrone. Key metabolites formed during Phase I include 5α-dihydronorethindrone and various hydroxylated derivatives. A minor but clinically relevant metabolic pathway is the aromatization of the A-ring, leading to the formation of the potent estrogen, ethinyl estradiol. The conversion ratio is estimated to be about 0.4% for norethindrone and 0.7-1.0% for norethindrone acetate.

Phase II Metabolism

Following Phase I reactions, the metabolites of norethindrone undergo Phase II conjugation to increase their water solubility and facilitate excretion. The two main conjugation reactions are sulfation and glucuronidation. The majority of the circulating metabolites are in the form of sulfates, while glucuronides are the predominant form found in the urine.

Excretion

Norethindrone and its metabolites are excreted from the body through both urine and feces. The mean terminal elimination half-life of norethindrone after a single oral dose is approximately 9 hours. However, some metabolites may have a longer half-life of 42 to 84 hours.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for norethindrone.

Table 1: Pharmacokinetic Parameters of Norethindrone Following a Single Oral Dose of Norethindrone Acetate in Healthy Female Volunteers

ParameterMean ValueUnits
Tmax (Time to Peak Concentration)~2hours
t1/2 (Elimination Half-Life)~9hours
Vd (Volume of Distribution)~4L/kg
Plasma Clearance~0.4L/hr/kg

Table 2: Plasma Protein Binding of Norethindrone

ProteinPercentage Bound
Sex Hormone-Binding Globulin (SHBG)36%
Albumin61%

Experimental Protocols

The following sections describe generalized methodologies for key experiments cited in the study of norethindrone metabolism.

In Vivo Pharmacokinetic Studies in Humans
  • Study Design: Healthy female volunteers are administered a single oral dose of norethindrone or its acetate ester. Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

  • Sample Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation.

  • Sample Preparation: Plasma samples are typically subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate norethindrone and its metabolites from plasma proteins and other endogenous components.

  • Analytical Method: The concentrations of norethindrone in the plasma extracts are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection.

In Vitro Metabolism Studies with Human Liver Microsomes
  • Objective: To identify the specific cytochrome P450 enzymes involved in the metabolism of norethindrone.

  • Methodology:

    • Norethindrone is incubated with human liver microsomes, which contain a pool of CYP enzymes.

    • The incubation mixture also contains NADPH as a cofactor to support CYP-mediated reactions.

    • To identify the specific CYPs involved, the incubations are performed in the presence of selective chemical inhibitors for different CYP isoforms (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9).

    • Alternatively, recombinant human CYP enzymes expressed in a suitable cell system can be used to directly assess the metabolic activity of individual enzymes towards norethindrone.

    • After incubation, the reaction is stopped, and the mixture is analyzed by HPLC or LC-MS to measure the formation of metabolites. A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Visualizations

Metabolic Pathway of Norethindrone

Norethindrone_Metabolism NET Norethindrone A_Ring_Reduction A-Ring Reduction NET->A_Ring_Reduction Hydroxylation Hydroxylation (CYP3A4) NET->Hydroxylation Aromatization Aromatization (CYP Enzymes) NET->Aromatization PhaseI_Metabolites Phase I Metabolites (e.g., 5α-dihydronorethindrone, hydroxylated derivatives) A_Ring_Reduction->PhaseI_Metabolites Hydroxylation->PhaseI_Metabolites Ethinyl_Estradiol Ethinyl Estradiol Aromatization->Ethinyl_Estradiol Conjugation Phase II Conjugation (Sulfation & Glucuronidation) PhaseI_Metabolites->Conjugation Ethinyl_Estradiol->Conjugation Excretion Excretion (Urine and Feces) Conjugation->Excretion

Caption: Metabolic pathway of norethindrone.

Experimental Workflow for Metabolite Profiling

Metabolite_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma/Urine Sample Extraction Solid-Phase or Liquid-Liquid Extraction Plasma_Sample->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry (Detection & Identification) HPLC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Metabolite_Quantification Metabolite Quantification Data_Acquisition->Metabolite_Quantification

Caption: Experimental workflow for metabolite profiling.

Conclusion

The in vivo metabolic fate of norethindrone is well-characterized, involving rapid absorption, extensive distribution, and significant hepatic metabolism. The primary metabolic pathways include A-ring reduction and hydroxylation by CYP3A4, followed by conjugation with sulfates and glucuronides for excretion in urine and feces. A minor but important pathway involves the aromatization to ethinyl estradiol. The extensive metabolism and the involvement of CYP3A4 highlight the potential for drug-drug interactions. A thorough understanding of these processes is essential for the safe and effective use of norethindrone in clinical practice and for the development of new progestin-based therapies.

References

Methodological & Application

Application Note and Protocol for LC-MS/MS Method Development of Norethindrone using Norethindrone-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norethindrone is a synthetic progestin widely used in hormonal contraceptives and for the treatment of various menstrual disorders.[1] Accurate and precise quantification of Norethindrone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Norethindrone in human plasma, utilizing its stable isotope-labeled analog, Norethindrone-d6, as an internal standard (IS).[2][3] The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects.

Quantification of norethindrone at the picogram level can be challenging due to the lack of a readily ionizable functional group.[1] To enhance sensitivity, derivatization with agents like hydroxylamine or dansyl chloride can be employed.[1] This protocol will focus on a direct injection approach following a straightforward extraction, which is often sufficient for many applications.

Experimental

Materials and Reagents
  • Norethindrone analytical standard

  • This compound (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges or 96-well plates

  • All other solvents and reagents should be of analytical or HPLC grade.

Instrumentation
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column, such as an Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Norethindrone and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Norethindrone stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific SPE sorbent and matrix used.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma sample, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min.

Mass Spectrometry (MS) Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Norethindrone299.2109.13025
This compound305.2112.13025

Note: MS parameters, including cone voltage and collision energy, should be optimized for the specific instrument used.

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of Norethindrone to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Example Calibration Curve Data

Concentration (pg/mL)Peak Area Ratio (Analyte/IS)
50 (LLOQ)0.015
1000.031
2500.078
5000.155
10000.310
25000.775
50001.550
100003.100
>0.99
Accuracy and Precision

The accuracy and precision of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 2: Example Intra- and Inter-Assay Accuracy and Precision Data

QC LevelNominal Conc. (pg/mL)Intra-Assay (n=6)Inter-Assay (n=18, 3 runs)
Mean Conc. ± SD (pg/mL) Accuracy (%)
LLOQ QC 5048.9 ± 3.197.8
Low QC 150153.2 ± 8.5102.1
Mid QC 15001485.6 ± 65.499.0
High QC 75007612.5 ± 289.3101.5

Acceptance criteria are typically ±15% for accuracy (±20% for LLOQ) and ≤15% for precision (≤20% for LLOQ).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification final_report final_report quantification->final_report Final Report

Caption: Overall experimental workflow from sample preparation to final report.

lc_ms_system cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler pump HPLC Pump autosampler->pump column Analytical Column pump->column esi_source ESI Source column->esi_source Eluent quad1 Q1 (Precursor Ion Selection) esi_source->quad1 quad2 Q2 (Collision Cell) quad1->quad2 quad3 Q3 (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_system Data System detector->data_system Signal

Caption: Logical relationship of components in the LC-MS/MS system.

References

Quantification of Norethindrone in human plasma using UPLC-MS/MS and Norethindrone-d6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norethindrone is a synthetic progestin widely used in oral contraceptives and for the treatment of various menstrual disorders.[1] Accurate and sensitive quantification of norethindrone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of norethindrone in human plasma. The method utilizes norethindrone-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[2][3] The sample preparation is streamlined using a simple liquid-liquid extraction (LLE) procedure, providing clean extracts and high recovery.

Analytical Method

The method involves the extraction of norethindrone and its internal standard, this compound, from human plasma via liquid-liquid extraction. The chromatographic separation is achieved on a reversed-phase UPLC column followed by detection using a tandem mass spectrometer operating in the positive ion mode with Multiple Reaction Monitoring (MRM).

Instrumentation and Reagents

  • UPLC System: Waters Acquity UPLC or equivalent[4]

  • Mass Spectrometer: AB Sciex API-6500 or equivalent tandem mass spectrometer

  • Analytical Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Acetic Acid (AR grade), n-butyl chloride, Norethindrone and this compound reference standards.

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of norethindrone and this compound in acetonitrile.

  • Working Standard Solutions: Prepare serial dilutions of the norethindrone stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 2.50 ng/mL in a 50:50 acetonitrile/water mixture.

  • Spiked CC and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and quality control samples.

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (this compound, 2.50 ng/mL) to all tubes except the blank, and vortex briefly.

  • Add 250 µL of n-butyl chloride to each tube.

  • Vortex the tubes for 5 minutes to ensure thorough mixing.

  • Centrifuge the samples at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract with 100 µL of the mobile phase.

  • Vortex briefly and transfer the solution to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions

Parameter Condition
UPLC System Waters Acquity UPLC
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water:Acetonitrile:Acetic Acid (65:35:0.1, v/v/v)
Mobile Phase B Acetonitrile
Flow Rate 0.500 mL/min
Injection Volume 7.5 µL
Column Temperature 55°C
MS/MS System AB Sciex API-6500
Ionization Mode Heated Electrospray Ionization (HESI), Positive
MRM Transitions See Table 1
Collision Gas Pressure 1.5 mTorr

Table 1: MRM Transitions and Mass Spectrometer Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV) CXP (V)
Norethindrone314.2124.2504015
This compound320.2128.2504015

DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. Data sourced from a similar derivatized method which provides a good starting point for optimization.

Method Validation and Performance

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.

Table 2: Method Validation Summary

Parameter Result
Linearity Range 50 - 10,000 pg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 50 pg/mL
Intra-run Precision (%CV) 0.7 to 5.3%
Inter-run Precision (%CV) 2.0 to 4.7%
Intra-run Accuracy (%RE) -8.2 to -2.6%
Inter-run Accuracy (%RE) Within ±15% of nominal values
Recovery 80.3 - 87.5%
Matrix Effect IS Normalized Matrix Factor: 0.978 - 0.986
Stability Stable for 24 hours at room temperature and after 5 freeze-thaw cycles. Long-term stability at -20°C and -70°C for at least 24 days.

Results and Discussion

This UPLC-MS/MS method provides excellent sensitivity and selectivity for the quantification of norethindrone in human plasma. The use of a deuterated internal standard, this compound, corrects for any variability during sample preparation and instrumental analysis, thereby ensuring high precision and accuracy. The simple liquid-liquid extraction protocol allows for high sample throughput. The chromatographic conditions were optimized to achieve a short run time while maintaining good peak shape and separation from endogenous plasma components. The validation data demonstrates that the method is reliable and robust for its intended purpose.

Visualization of the Experimental Workflow

experimental_workflow cluster_0 Sample Processing cluster_1 Instrumental Analysis cluster_2 Data Processing sample_prep Sample Preparation plasma_sample 50 µL Human Plasma add_is Add 25 µL IS (this compound) plasma_sample->add_is lle Liquid-Liquid Extraction (250 µL n-butyl chloride) add_is->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge evaporate Evaporate Organic Layer vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject 7.5 µL reconstitute->injection uplc_msms UPLC-MS/MS Analysis separation Chromatographic Separation (Acquity BEH C18) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration data_analysis Data Analysis calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of Norethindrone calibration->quantification

Caption: Experimental workflow for the UPLC-MS/MS quantification of norethindrone.

Conclusion

The described UPLC-MS/MS method is a sensitive, specific, and reliable approach for the quantification of norethindrone in human plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in a clinical or research setting. This application note provides a comprehensive protocol and performance characteristics to aid researchers in implementing this method in their laboratories.

References

Application Notes and Protocols for Norethindrone Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of norethindrone in biological matrices, primarily human plasma and serum. The following sections offer comprehensive methodologies for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), complete with quantitative data summaries and procedural diagrams to guide researchers in selecting and implementing the most suitable technique for their analytical needs.

Introduction

Accurate quantification of norethindrone, a synthetic progestin widely used in hormonal contraceptives and for treating various menstrual disorders, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The complexity of biological samples necessitates robust sample preparation to remove interfering substances such as proteins and phospholipids, which can adversely affect the sensitivity and reliability of analytical methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document outlines three common and effective sample preparation techniques.

Quantitative Data Summary

The selection of a sample preparation method often depends on the desired analytical performance. The following tables summarize key quantitative parameters for different extraction techniques used in the bioanalysis of norethindrone.

Table 1: Performance of Solid-Phase Extraction (SPE) Methods for Norethindrone Analysis

ParameterMethod 1Method 2
Biological Matrix Human PlasmaHuman Plasma
Extraction Method Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)
Analytical Method LC-MS/MSUPLC-MS/MS
Linearity Range 0.1608 to 34.9782 ng/mL[1]0.1660 to 34.594 ng/mL
Lower Limit of Quantification (LLOQ) 0.1608 ng/mL[1]0.1660 ng/mL
Mean Recovery 67-84.29%[1]Not Reported
Precision (CV%) Not explicitly stated, but method deemed precise[1]Not Reported
Accuracy (%RE) Not explicitly stated, but method deemed accurate[1]Not Reported
Matrix Effect A significant matrix effect was observed.Not Reported
Internal Standard Norethindrone-d6Not specified

Table 2: Performance of Liquid-Liquid Extraction (LLE) and Supported-Liquid Extraction (SLE) Methods for Norethindrone Analysis

ParameterMethod 1 (LLE)Method 2 (SLE)
Biological Matrix Human PlasmaHuman Plasma
Extraction Method Liquid-Liquid Extraction (LLE)Supported-Liquid Extraction (SLE)
Analytical Method HPLC-UVUPLC-MS/MS
Linearity Range 0.04 to 2.50 µg/mL50.0 to 25000 pg/mL
Lower Limit of Quantification (LLOQ) 0.04 µg/mL50.0 pg/mL
Mean Recovery High and consistentNot Reported
Precision (CV%) Method deemed precise<8.1%
Accuracy (%RE) Method deemed accurate99.2-108.4%
Matrix Effect Not ReportedNot Reported
Internal Standard EstradiolNorethindrone-¹³C₂

Experimental Protocols & Workflows

The following sections provide detailed, step-by-step protocols for each sample preparation technique. Accompanying diagrams generated using Graphviz DOT language illustrate the workflow for each method.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method for sample clean-up, offering high recovery and removal of matrix interferences.

Experimental Protocol
  • Sample Pre-treatment:

    • To 500 µL of human plasma, add the internal standard (e.g., this compound).

    • Vortex the sample for 30 seconds.

    • Dilute the plasma sample with an equal volume of a suitable buffer (e.g., water or a mild buffer) to reduce viscosity and improve loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of water. Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a consistent and slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • A second wash with a slightly stronger solvent (e.g., 30% methanol in water) can be employed for further clean-up if necessary.

  • Analyte Elution:

    • Elute the norethindrone and internal standard from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for injection.

SPE Workflow Diagram```dot

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation sample Plasma Sample (500 µL) add_is Add Internal Standard sample->add_is vortex1 Vortex add_is->vortex1 dilute Dilute with Buffer vortex1->dilute condition Condition SPE Cartridge (Methanol, then Water) load Load Sample condition->load wash Wash Cartridge (e.g., 5% Methanol/Water) load->wash elute Elute Norethindrone (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of Norethindrone.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, making it suitable for high-throughput applications.

Experimental Protocol
  • Sample and Reagent Preparation:

    • Aliquot 100 µL of the plasma or serum sample into a microcentrifuge tube or a well of a 96-well plate.

    • Add the internal standard to the sample.

    • Prepare the precipitating solvent, which is typically acetonitrile (ACN). A ratio of 3:1 or 4:1 (v/v) of ACN to the sample is commonly used.

  • Precipitation:

    • Add 300-400 µL of cold acetonitrile to the 100 µL sample.

    • Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully aspirate the supernatant, which contains the norethindrone and internal standard, and transfer it to a clean tube or well, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a smaller volume (e.g., 100 µL) of the initial mobile phase for the analytical method.

  • Analysis:

    • The reconstituted sample is then ready for injection into the LC-MS/MS system.

PPT Workflow Diagram

PPT_Workflow cluster_precipitation Protein Precipitation cluster_collection Supernatant Processing sample Plasma/Serum Sample (100 µL) + Internal Standard add_acn Add Acetonitrile (300-400 µL) sample->add_acn vortex Vortex Vigorously (1 min) add_acn->vortex centrifuge Centrifuge (>10,000 x g, 10-15 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporate to Dryness (Optional) collect->evaporate reconstitute Reconstitute in Mobile Phase (Optional) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Protein Precipitation of Norethindrone.

Concluding Remarks

The choice of sample preparation technique for norethindrone analysis should be guided by the specific requirements of the study, including the desired level of sensitivity, selectivity, sample throughput, and available instrumentation. Solid-Phase Extraction generally offers the cleanest extracts, leading to minimal matrix effects and high sensitivity. Liquid-Liquid Extraction provides a good balance of cleanliness and ease of use. Protein Precipitation is the fastest method and is well-suited for high-throughput screening, although it may result in more significant matrix effects compared to SPE and LLE. It is recommended to validate the chosen method according to regulatory guidelines to ensure the reliability and accuracy of the bioanalytical data.

References

Application of Norethindrone-d6 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone, a synthetic progestin, is widely used in oral contraceptives, hormone replacement therapy, and for the treatment of various gynecological disorders such as endometriosis and abnormal uterine bleeding.[1][2][3] Therapeutic Drug Monitoring (TDM) of norethindrone is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects. This involves the quantitative analysis of norethindrone in biological matrices, most commonly human plasma. To ensure the accuracy and reliability of these measurements, a stable isotope-labeled internal standard is essential. Norethindrone-d6, a deuterium-labeled analog of norethindrone, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] Its physicochemical properties are nearly identical to norethindrone, but its increased mass allows for clear differentiation in mass spectrometric detection, thus correcting for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of this compound in TDM assays, summarizing key performance data and experimental procedures from published literature.

Quantitative Data Summary

The following table summarizes the quantitative parameters of various validated LC-MS/MS methods for the determination of norethindrone in human plasma using a stable isotope-labeled internal standard like this compound or Norethindrone-¹³C₂.

ParameterMethod 1Method 2Method 3
Internal Standard This compoundNorethindrone-¹³C₂This compound
Linearity Range 0.1660 - 34.594 ng/mL50.0 - 25,000 pg/mL0.1608 - 34.9782 ng/mL
Lower Limit of Quantification (LLOQ) 0.1660 ng/mL50.0 pg/mL0.1608 ng/mL
Upper Limit of Quantification (ULOQ) 34.594 ng/mL25,000 pg/mL34.9782 ng/mL
Inter-run Accuracy (%) Not Specified99.2 - 108.4%Not Specified
Inter-run Precision (%CV) ≤ 15%< 8.1%Not Specified
Recovery (%) Not SpecifiedNot Specified67 - 84.29%
Sample Volume Not Specified0.250 mLNot Specified
Sample Preparation Solid Phase Extraction (SPE)Supported Liquid Extraction (SLE)Solid Phase Extraction (SPE)

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is based on methodologies described for the extraction of norethindrone from human plasma.

Materials:

  • Human plasma samples (with EDTA as anticoagulant)

  • This compound internal standard (IS) working solution

  • SPE cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Spiking: To a 0.5 mL aliquot of plasma, add a known amount of this compound internal standard solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol followed by water.

  • Sample Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.

  • Elution: Elute norethindrone and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the reconstitution solution. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol is adapted from a method for the rapid determination of norethindrone in human plasma.

Materials:

  • Human plasma samples

  • Norethindrone-¹³C₂ (or this compound) internal standard working solution

  • SLE cartridges/plates

  • Organic extraction solvent (e.g., methyl tert-butyl ether - MTBE)

  • Reconstitution solution

Procedure:

  • Sample Pre-treatment: To 0.250 mL of human plasma, add the internal standard solution.

  • Sample Loading: Load the plasma sample onto the SLE cartridge and allow it to absorb for a few minutes.

  • Elution: Add the organic extraction solvent to the cartridge to elute the analyte and internal standard. Collect the eluate.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the reconstitution solution.

  • Analysis: Transfer the sample for UPLC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Analysis

The following are representative UPLC-MS/MS conditions compiled from various sources.

Chromatographic Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.05% formic acid in water:acetonitrile (65:35, v/v) or 2 mM Ammonium formate buffer

  • Mobile Phase B: 0.05% formic acid in methanol:acetonitrile (50:50, v/v) or Acetonitrile

  • Flow Rate: 0.500 - 0.6 mL/min

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

  • Mass Spectrometer: AB Sciex API-6500 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Norethindrone: To be determined based on instrument tuning (e.g., precursor ion m/z ~299.2)

    • This compound: To be determined based on instrument tuning (e.g., precursor ion m/z ~305.2)

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Visualizations

G cluster_workflow TDM Assay Workflow sample_collection 1. Plasma Sample Collection add_is 2. Add this compound (Internal Standard) sample_collection->add_is sample_prep 3. Sample Preparation (SPE or SLE) add_is->sample_prep lc_ms_analysis 4. UPLC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing 5. Data Processing (Peak Integration) lc_ms_analysis->data_processing quantification 6. Quantification (Calibration Curve) data_processing->quantification result_reporting 7. Result Reporting & Interpretation quantification->result_reporting

Caption: Experimental workflow for Norethindrone TDM.

G cluster_pathway Norethindrone Signaling Pathway Norethindrone Norethindrone PR Progesterone Receptor (PR) (in cytoplasm) Norethindrone->PR Dimerization Dimerization PR->Dimerization Binding & HSP dissociation HSP Heat Shock Proteins Translocation Nuclear Translocation Dimerization->Translocation PRE Progesterone Response Element (on DNA) Translocation->PRE Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., endometrial changes) Protein->Response

References

Application Notes & Protocols: Quantification of Norethindrone in Human Plasma Using Norethindrone-d6 as a Surrogate Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norethindrone is a synthetic progestin widely used in oral contraceptives and for the treatment of various menstrual disorders.[1][2] Accurate quantification of norethindrone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of norethindrone in human plasma using a stable isotope-labeled surrogate standard, Norethindrone-d6, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a deuterated surrogate standard that is added to the samples prior to extraction is a robust method to correct for analyte losses during sample preparation and for variations in instrument response.[1][3]

Experimental Protocols

This protocol outlines a validated method for the quantification of norethindrone in human plasma.

1. Materials and Reagents

  • Norethindrone analytical standard

  • This compound (surrogate standard)[3]

  • Human plasma (with EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Ammonium formate

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of norethindrone and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the norethindrone primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Surrogate Standard Spiking Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 2.50 ng/mL.

3. Sample Preparation (Supported Liquid Extraction - SLE)

  • Pipette 250 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 96-well plate.

  • Add 25 µL of the this compound surrogate standard spiking solution to all wells except for the blank matrix samples.

  • Vortex the plate for 1 minute to ensure thorough mixing.

  • Load the samples onto a supported liquid extraction plate.

  • Allow the samples to absorb for 5 minutes.

  • Elute the analytes by adding 1.5 mL of the elution solvent (e.g., n-butyl chloride or a mixture of ethyl acetate and hexane).

  • Collect the eluate in a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a new 96-well plate for UPLC-MS/MS analysis.

4. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Sciex API 6500 or equivalent triple quadrupole mass spectrometer

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Column Temperature: 40°C

  • Mobile Phase A: 0.05% formic acid in water:acetonitrile (65:35, v/v)

  • Mobile Phase B: 0.05% formic acid in methanol:acetonitrile (50:50, v/v)

  • Flow Rate: 0.500 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Norethindrone: 314.2 → 124.2

    • This compound: 320.2 → 128.2

Data Presentation

The following tables summarize the quantitative data typically obtained during method validation.

Table 1: Calibration Curve Parameters

Analyte Calibration Range (pg/mL)

| Norethindrone | 50.0 - 25,000 | > 0.99 |

Data adapted from a validated UPLC-MS/MS method for norethindrone in human plasma.

Table 2: Accuracy and Precision of Quality Control Samples

QC Level Nominal Conc. (pg/mL) Mean Measured Conc. (pg/mL) Accuracy (%) Precision (%CV)
LLOQ 50.0 49.6 99.2 < 8.1
Low 150 155 103.3 < 5.0
Mid 1,250 1,280 102.4 < 4.5

| High | 20,000 | 21,680 | 108.4 | < 6.0 |

LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation. Data represents inter-run accuracy and precision.

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Recovery (%) IS Normalized Matrix Factor
Low 0.150 80.3 0.986
Mid 1.00 86.6 NA

| High | 8.00 | 87.5 | 0.978 |

IS: Internal Standard. Data adapted from a study utilizing a deuterated internal standard for norethindrone analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_surrogate Spike with this compound plasma->add_surrogate vortex1 Vortex add_surrogate->vortex1 sle Supported Liquid Extraction (SLE) vortex1->sle evaporate Evaporate to Dryness sle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection uplc->msms integrate Peak Integration msms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Workflow for the quantification of norethindrone in human plasma.

Surrogate_Standard_Principle cluster_sample Biological Sample cluster_process Analytical Process cluster_result Result Analyte Norethindrone (Analyte) Extraction Extraction Analyte->Extraction Surrogate This compound (Surrogate) Surrogate->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Analyte/Surrogate Ratio Analysis->Ratio Concentration Accurate Concentration Ratio->Concentration Corrects for losses and matrix effects

Caption: Principle of using a surrogate standard for accurate quantification.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Norethindrone from Serum Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norethindrone, a synthetic progestin, is widely used in hormonal contraceptives and hormone replacement therapies. Accurate quantification of norethindrone in biological matrices such as serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique for the extraction of norethindrone from complex biological samples like serum, offering high recovery and sample cleanup prior to chromatographic analysis. This document provides a detailed protocol for the liquid-liquid extraction of norethindrone from serum samples, based on established methodologies. The subsequent analysis is typically performed using techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).

Experimental Protocols

This section outlines the detailed methodology for the liquid-liquid extraction of norethindrone from serum samples.

Materials and Reagents

  • Norethindrone reference standard

  • Internal Standard (IS), e.g., Estradiol or Norethindrone-¹³C₂[1][2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Extraction solvent (e.g., a mixture of hexane and methylene chloride, or tert-butyl methyl ether)[1]

  • Reconstituting solvent (mobile phase)

  • Blank human serum

Equipment

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or concentrating dryer)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UPLC-MS/MS system

Procedure

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a stock solution of norethindrone in methanol.

    • Prepare working standard solutions by serially diluting the stock solution with a suitable solvent.

    • Spike known concentrations of norethindrone and a fixed concentration of the internal standard into blank serum to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation:

    • Thaw frozen serum samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Liquid-Liquid Extraction:

    • Pipette a specific volume of the serum sample (e.g., 500 µL) into a clean centrifuge tube.[1]

    • Add a precise amount of the internal standard solution to each sample, except for the blank samples.

    • Add the selected organic extraction solvent (e.g., 3 mL of a hexane-methylene chloride mixture). The ratio of organic solvent to sample may vary.

    • Vortex the mixture vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough mixing and extraction.

    • Centrifuge the samples at a specified speed and time (e.g., 4000 rpm for 4 minutes) to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 35°C).

  • Reconstitution:

    • Reconstitute the dried residue in a specific volume (e.g., 300 µL) of the mobile phase or a suitable reconstitution solvent.

    • Vortex briefly to ensure the residue is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject a specific volume of the sample into the HPLC or UPLC-MS/MS system for analysis.

Data Presentation

The following tables summarize the quantitative data from various validated methods for the determination of norethindrone in plasma/serum.

Table 1: Method Validation Parameters for Norethindrone Analysis

ParameterMethod 1 (RP-HPLC-UV)Method 2 (UPLC-MS/MS)
Linearity Range0.04 - 2.50 µg/mL50.0 - 25000 pg/mL
Lower Limit of Quantification (LLOQ)0.05 µg/mL (as low QC)50.0 pg/mL
AccuracyNot explicitly stated as a percentage99.2 - 108.4%
Precision (%CV)Not explicitly stated as %CV<8.1%
Internal StandardEstradiolNorethindrone-¹³C₂

Table 2: Recovery Data for Norethindrone Extraction

Concentration LevelRecovery (%) - Method 1 (RP-HPLC-UV)
0.05 µg/mL (Low QC)>96.28%
0.5 µg/mL (Medium QC)>96.28%
2 µg/mL (High QC)>96.28%

Table 3: Chromatographic Conditions

ParameterMethod 1 (RP-HPLC-UV)Method 2 (UPLC-MS/MS)
ColumnThermo Scientific C18 (250x4.6 mm, 5 µm)Waters BEH C18 (100x2.1 mm, 1.7 µm)
Mobile PhaseDeionized water:Acetonitrile (60:40, v/v)A: 0.05% formic acid in water:acetonitrile (65:35, v/v)B: 0.05% formic acid in methanol:acetonitrile (50:50, v/v)
Flow Rate1.3 mL/min0.500 mL/min
Detection Wavelength245 nmMS/MS detection

Mandatory Visualization

The following diagram illustrates the experimental workflow for the liquid-liquid extraction of norethindrone from serum samples.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_processing Sample Processing cluster_analysis Analysis serum_sample Serum Sample add_is Add Internal Standard serum_sample->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into HPLC or UPLC-MS/MS reconstitute->analysis

Caption: Workflow for Norethindrone Liquid-Liquid Extraction.

References

Application Notes and Protocols for Solid-Phase Extraction of Progestins Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of progestins from various matrices, incorporating the use of deuterated internal standards for accurate quantification by mass spectrometry.

Introduction

Solid-phase extraction (SPE) is a widely used sample preparation technique for the isolation and concentration of analytes from complex matrices such as plasma, serum, and environmental water samples.[1] When coupled with a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, SPE methods can provide high levels of accuracy and precision in quantitative analysis.[2] The deuterated internal standard is added to the sample before extraction and co-elutes with the analyte, compensating for any variability in extraction recovery, matrix effects, and instrument response.[2] This approach is particularly valuable in the analysis of progestins, a class of steroid hormones and synthetic analogs, which are often present at low concentrations in biological and environmental samples.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative performance of SPE methods for various progestins using deuterated or other stable isotope-labeled internal standards, as reported in the scientific literature.

Table 1: Performance of an Online SPE-LC-MS/MS Method for Synthetic Progestins in Human Plasma

AnalyteQuantification Range (ng/mL)Inter-assay Precision (RSD %)Inter-assay Accuracy (%)Total Extraction Efficiency (%)
Gestodene2 - 100< 10-3.7 to 11.392.5 to 106.4
Dienogest5 - 100< 10-3.7 to 11.392.5 to 106.4
Drospirenone2 - 100< 10-3.7 to 11.392.5 to 106.4
Etonogestrel1 - 100< 10-3.7 to 11.392.5 to 106.4
Cyproterone acetate2 - 100< 10-3.7 to 11.392.5 to 106.4
Levonorgestrel2 - 100< 10-3.7 to 11.392.5 to 106.4

Table 2: Performance of an LC-MS/MS Method for an Expanded Panel of Progestins in Serum

AnalyteCalibration Range (ng/mL)Lower Limit of Quantification (ng/mL)
Ethinylestradiol (EE)0.009 - 100.009
Dienogest (DNG)0.009 - 100.009
Norelgestromin (NGMN)0.009 - 100.009
Norethindrone (NET)0.009 - 100.009
Gestodene (GSD)0.009 - 100.019
Levonorgestrel (LNG)0.009 - 100.009
Etonogestrel (ENG)0.009 - 100.009
Segesterone acetate (NES)0.009 - 100.009
Medroxyprogesterone acetate (MPA)0.009 - 100.009
Drospirenone (DRSP)0.009 - 100.009

Table 3: Method Performance for Progestogens in Water Samples using SPE and LC-HRPS

AnalyteLimit of Quantification (ng/L)Recovery (%)
17 selected progestogens0.02 - 0.8760 - 140

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of progestins from biological and environmental samples.

Protocol 1: SPE of Progesterone from Human Serum

This protocol is based on a method for the quantification of progesterone using isotope dilution mass spectrometry.

Materials and Reagents:

  • Human serum samples

  • ¹³C₃-Progesterone (internal standard)

  • Methanol

  • Double-distilled water

  • Supra-Clean C4 SPE columns (300 Å)

  • Carbonate/bicarbonate buffer (0.1 g/mL)

  • Hexane

  • 50% Ethanol

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Centrifuge human serum at 1000 x g for 10 minutes at 4°C.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Adjust the pH to 9.8 ± 0.2 with carbonate/bicarbonate buffer.

    • Add a known amount of ¹³C₃-Progesterone internal standard (e.g., 15 ng/mL).

  • Solid-Phase Extraction:

    • Pre-equilibrate a C4 SPE column with methanol followed by double-distilled water.

    • Load the prepared serum sample onto the SPE column.

    • Wash the column with 2 mL of double-distilled water and discard the flow-through.

    • Elute the progesterone and internal standard with 4 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Sample Clean-up (Liquid-Liquid Extraction):

    • Re-dissolve the dried extract in 1 mL of 0.2 M carbonate buffer (pH 9.8 ± 0.2).

    • Add 2.5 mL of hexane and vortex vigorously for 20 minutes.

    • Centrifuge at 2000 rpm for 5 minutes.

    • Incubate at -20°C to facilitate phase separation.

    • Transfer the upper hexane layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution:

    • Reconstitute the final dried extract in 5 µL of 50% ethanol for analysis by mass spectrometry.

Protocol 2: General SPE Method for Progestins in Water Samples

This protocol provides a general framework for the extraction of progestins from environmental water samples.

Materials and Reagents:

  • Water samples (surface water, wastewater)

  • Deuterated progestin internal standard mix

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol

  • Reagent water

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Collect water samples in clean glass bottles.

    • Spike the samples with a known concentration of the deuterated internal standard mix.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with methanol followed by reagent water.

    • Load the water sample onto the cartridge at a controlled flow rate.

    • Wash the cartridge with reagent water to remove interferences.

    • Dry the cartridge under vacuum or with a stream of nitrogen.

    • Elute the progestins and internal standards with methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS analysis.

Visualizations

SPE_Workflow cluster_sample_prep 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction cluster_analysis 3. Analysis Sample Sample Matrix (e.g., Plasma, Water) Spike Spike with Deuterated Internal Standard Sample->Spike Pretreat Sample Pre-treatment (e.g., pH adjustment, centrifugation) Spike->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (e.g., Methanol, Water) Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Analytes and IS (e.g., Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for solid-phase extraction of progestins.

Logical_Relationship Analyte Progestin Analyte SPE Solid-Phase Extraction (SPE) Analyte->SPE IS Deuterated Internal Standard (IS) IS->SPE LCMS LC-MS/MS Analysis SPE->LCMS Ratio Analyte/IS Peak Area Ratio LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship for quantification using an internal standard.

References

Troubleshooting & Optimization

Matrix effects in the LC-MS/MS analysis of Norethindrone and mitigation with Norethindrone-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Norethindrone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, or tissue extracts).[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] Ion suppression is the more common phenomenon and is a major concern in bioanalysis.[5]

Q2: What causes ion suppression when analyzing Norethindrone in biological samples?

A2: Ion suppression for Norethindrone in biological matrices is typically caused by endogenous components like phospholipids, salts, and proteins that are not completely removed during sample preparation. When these interfering substances co-elute with Norethindrone, they can compete for ionization in the mass spectrometer's source. Theories suggest that these matrix components can alter the physical properties of the ESI droplets (e.g., surface tension), hinder the formation of gas-phase ions, or neutralize the charged analyte ions.

Q3: How does using Norethindrone-d6 help mitigate matrix effects?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS). It is considered the "gold standard" for mitigating matrix effects because it has nearly identical physicochemical properties to Norethindrone. This means it elutes at the same time chromatographically and experiences the same degree of ion suppression or enhancement as the actual analyte. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, allowing for accurate and precise quantification.

Troubleshooting Guide

Problem: I am observing low or inconsistent signal intensity for Norethindrone.

  • Possible Cause: This is a classic symptom of ion suppression, where co-eluting matrix components are interfering with the ionization of Norethindrone. The effect can vary from sample to sample, leading to inconsistent results.

  • Solutions:

    • Incorporate this compound: Ensure that a known concentration of this compound is added to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process. This allows the SIL-IS to compensate for variations in both sample extraction and ionization.

    • Optimize Sample Preparation: A more rigorous sample cleanup can remove interfering components. Consider switching from a simple protein precipitation (PPT) to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Adjust Chromatography: Modify the chromatographic conditions to separate Norethindrone from the region of ion suppression. This can be achieved by changing the mobile phase composition, adjusting the gradient, or using a column with a different stationary phase chemistry.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this is only viable if the Norethindrone concentration is high enough to remain above the lower limit of quantification (LLOQ).

Problem: My quality control (QC) samples are failing, showing poor accuracy and precision.

  • Possible Cause: Inconsistent matrix effects across different samples or matrix lots can lead to high variability in QC results. Even with an internal standard, significant issues can arise if the method is not robust.

  • Solutions:

    • Verify Internal Standard Performance: Check the peak area of this compound across all samples. A highly variable IS signal suggests a significant and inconsistent matrix effect or an issue with the sample preparation process.

    • Evaluate IS-Normalized Matrix Factor: During method validation, it is crucial to assess the matrix effect in at least six different lots of the biological matrix. As shown in the data below, while the absolute matrix factor may vary, the IS-normalized matrix factor should be consistent and close to 1.0, demonstrating effective compensation by this compound.

    • Use Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the study samples to ensure that they are affected by the matrix in a similar way.

Problem: I suspect matrix effects, but I'm not sure. How can I confirm this?

  • Possible Cause: Your method may have regions in the chromatogram where co-eluting substances cause significant ion suppression.

  • Solution:

    • Perform a Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression. The procedure involves infusing a constant flow of Norethindrone solution into the mobile phase stream after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip in the constant baseline signal of Norethindrone indicates a chromatographic region where co-eluting matrix components are causing ion suppression. Your analytical method should be optimized to ensure Norethindrone does not elute in these zones.

Experimental Protocols and Data

Protocol 1: Assessment of Matrix Effect

This protocol allows for the quantitative assessment of matrix effects by comparing the analyte response in the presence and absence of matrix components.

  • Prepare Set A (Neat Solution): Spike Norethindrone and this compound into the mobile phase reconstitution solution at low and high QC concentrations.

  • Prepare Set B (Post-Extraction Spike): Process blank plasma samples (from at least 6 different sources) through the entire sample preparation procedure (e.g., SPE). Spike Norethindrone and this compound into the final, extracted matrix at the same concentrations as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculations:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized Matrix Factor = (MF of Norethindrone) / (MF of this compound)

    An IS-Normalized MF value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.

Quantitative Data Summary

The following tables summarize typical LC-MS/MS parameters and performance data for the analysis of Norethindrone using this compound.

Table 1: Example LC-MS/MS Method Parameters

Parameter Description
LC System Shimadzu Nexera UPLC or Waters ACQUITY UPLC
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v)
Mobile Phase B Acetonitrile
Flow Rate 0.5 - 0.6 mL/min
Injection Volume 5 µL

| Sample Prep | Liquid-Liquid Extraction or Solid-Phase Extraction |

Table 2: Example MRM Transitions for Norethindrone and this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
Norethindrone 314.2 124.2 50 40
This compound 320.2 128.2 50 40

Data sourced from a method using an AB Sciex API-6500 mass spectrometer after derivatization with hydroxylamine.

Table 3: Example Matrix Effect and Recovery Data

Analyte Concentration (ng/mL) Mean Recovery % IS Normalized Matrix Factor
Norethindrone 0.150 80.3 0.986
Norethindrone 8.00 87.5 0.978

Hypothetical data based on published results demonstrating effective compensation. The IS-Normalized Matrix Factor is consistently close to 1.0, indicating the matrix effect is successfully mitigated.

Table 4: Example Method Validation Performance

Parameter Concentration Level Concentration (pg/mL) Observed Value (%CV)
Intra-run Precision LLOQ 50 2.9 to 5.2
LQC, MQC, HQC 150 - 8000 0.7 to 5.3
Inter-run Precision LLOQ 50 4.7
LQC, MQC, HQC 150 - 8000 2.0 to 3.8
Accuracy (%RE) All Levels 50 - 10,000 -8.2 to -2.6

This demonstrates that with proper use of a SIL-IS, methods can achieve high precision (low %CV) and accuracy (low %RE).

Visual Guides

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (Calibrator, QC, or Unknown) add_is 2. Add this compound (IS) plasma->add_is extract 3. LLE or SPE Extraction add_is->extract dry_reconstitute 4. Evaporate & Reconstitute extract->dry_reconstitute inject 5. Inject onto UPLC System dry_reconstitute->inject separation 6. Chromatographic Separation inject->separation ionization 7. ESI Source (Matrix Effect Occurs Here) separation->ionization detection 8. MS/MS Detection (MRM) ionization->detection integrate 9. Integrate Peak Areas (Analyte & IS) detection->integrate ratio 10. Calculate Area Ratio (Analyte/IS) integrate->ratio quantify 11. Quantify vs. Calibration Curve ratio->quantify

Caption: Experimental workflow for Norethindrone analysis.

G cluster_source Electrospray Ionization (ESI) Source cluster_result Result Analyte Norethindrone Ions MS_Inlet To Mass Analyzer Analyte->MS_Inlet Reduced Signal IS This compound Ions IS->MS_Inlet Reduced Signal Matrix Matrix Components (e.g., Phospholipids) Matrix->Analyte Suppresses Ionization Matrix->IS Correction Ratio (Analyte/IS) remains constant, correcting for suppression.

Caption: Mitigation of ion suppression using a SIL-IS.

G start Inconsistent Results or Low Signal Observed? check_is Check IS (this compound) Peak Area Consistency start->check_is is_ok IS Area Consistent? check_is->is_ok Consistent is_var IS Area Variable? check_is->is_var Variable analyte_issue Issue is specific to analyte. Check for interferences, degradation, or incorrect MS/MS parameters. is_ok->analyte_issue matrix_effect High probability of variable matrix effect or inconsistent sample prep. is_var->matrix_effect optimize_prep Optimize Sample Prep (SPE/LLE). Evaluate IS-Normalized Matrix Factor across different lots. matrix_effect->optimize_prep optimize_chrom Optimize Chromatography to separate from interferences. Confirm MRM transitions. analyte_issue->optimize_chrom

Caption: Troubleshooting flowchart for matrix effect issues.

References

Technical Support Center: Norethindrone Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of norethindrone using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes and overcome common challenges in achieving efficient ionization of norethindrone.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve high ionization efficiency for norethindrone in mass spectrometry?

A1: Norethindrone lacks a structural moiety that is easily ionized by common mass spectrometry techniques.[1] This inherent chemical property makes it difficult to achieve high sensitivity and low detection limits, particularly at the mid-picogram level required for many bioanalytical applications.[1]

Q2: What are the most common strategies to improve the ionization efficiency and sensitivity for norethindrone analysis?

A2: The most prevalent and effective strategy is chemical derivatization. This involves reacting norethindrone with a reagent to introduce a functional group that is more readily ionized. Common derivatizing agents include hydroxylamine and dansyl chloride.[1][2][3] Additionally, optimizing the ionization source and mobile phase composition can help to enhance signal intensity.

Q3: What is the purpose of using an internal standard in norethindrone analysis?

A3: An internal standard (IS) is crucial for accurate quantification. It is a compound with similar chemical properties to norethindrone, added at a known concentration to all samples and standards. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results. Isotopically labeled internal standards, such as norethindrone-¹³C₂, are often used.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or Weak Peaks for Norethindrone

  • Possible Cause: Inefficient ionization of the native norethindrone molecule.

  • Troubleshooting Steps:

    • Implement Derivatization: If not already in use, introduce a derivatization step to enhance the ionization efficiency of norethindrone. Hydroxylamine and dansyl chloride are effective options.

    • Optimize Ionization Source: Experiment with different ionization techniques. While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) may offer better sensitivity for less polar compounds like norethindrone.

    • Adjust Mobile Phase Composition: The addition of mobile phase additives, such as a small percentage of formic acid or ammonium hydroxide, can significantly impact ionization efficiency. However, the effect is compound-dependent and requires empirical optimization.

    • Check Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be too weak to detect.

Issue 2: High Background Noise or Interfering Peaks

  • Possible Cause: Matrix effects, where components in the sample matrix (e.g., plasma, tissue extracts) co-elute with norethindrone and suppress or enhance its ionization.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Employ a more rigorous sample cleanup method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering matrix components.

    • Optimize Chromatographic Separation: Adjust the HPLC/UPLC gradient, mobile phase, or column chemistry to achieve better separation of norethindrone from matrix interferences.

    • Use a Guard Column: A guard column can help to trap strongly retained matrix components and prevent them from contaminating the analytical column and reaching the mass spectrometer.

Issue 3: Inconsistent or Unexplained Adduct Ion Formation

  • Possible Cause: The formation of adducts with ions present in the mobile phase or from the sample matrix (e.g., sodium [M+Na]⁺, potassium [M+K]⁺) can lead to a distribution of the analyte signal across multiple ions, potentially reducing the intensity of the desired precursor ion.

  • Troubleshooting Steps:

    • Use High-Purity Solvents and Reagents: Ensure that all solvents and additives are of high purity to minimize the presence of alkali metal ions.

    • Optimize Mobile Phase Additives: While additives can improve ionization, they can also contribute to adduct formation. Experiment with different additives and concentrations to find a balance between ionization efficiency and minimal adduct formation.

    • Control Laboratory Glassware: Older or improperly cleaned glassware can be a source of sodium ions.

Experimental Protocols and Data

Below are detailed methodologies for key experiments cited in the literature for enhancing norethindrone ionization efficiency.

Derivatization with Hydroxylamine

This method enhances the mass spectrometry sensitivity of norethindrone, achieving a lower limit of quantification (LLOQ) of 50 pg/mL in human plasma.

Experimental Workflow:

plasma 50 µL Human Plasma lleq One-Step Liquid-Liquid Extraction (Tomtec) plasma->lleq derivatization Derivatization with Hydroxylamine lleq->derivatization lcms LC-MS/MS Analysis derivatization->lcms

Workflow for Norethindrone Analysis with Hydroxylamine Derivatization.

Protocol:

  • Sample Preparation: Perform a one-step liquid-liquid extraction on 50 µL of human plasma using a Tomtec automated liquid handling system.

  • Derivatization: Add hydroxylamine to the extracted sample to derivatize the norethindrone.

  • LC-MS/MS Analysis: Analyze the derivatized sample using a UPLC-MS/MS system.

Quantitative Data:

ParameterValueReference
Lower Limit of Quantification (LLOQ)50 pg/mL
Assay Range50 - 10,000 pg/mL
Sample Volume50 µL

Mass Spectrometry Parameters:

CompoundDP (V)CE (eV)CXP (V)Transition (m/z)
Derivatized Norethindrone504015314.2 → 124.2
Norethindrone-d₆ (IS)504015320.2 → 128.2
Table adapted from QPS study.
Derivatization with Dansyl Chloride

This method is used for the simultaneous determination of norethindrone and ethinyl estradiol in human plasma.

Experimental Workflow:

plasma 0.5 mL Human Plasma extraction Extraction with n-butyl chloride plasma->extraction evaporation Evaporation of Organic Solvent extraction->evaporation derivatization Derivatization with Dansyl Chloride evaporation->derivatization lcms LC-MS/MS Injection derivatization->lcms

Workflow for Norethindrone Analysis with Dansyl Chloride Derivatization.

Protocol:

  • Extraction: Extract norethindrone, ethinyl estradiol, and their internal standards from 0.5 mL of human plasma using n-butyl chloride.

  • Evaporation: Evaporate the organic solvent to dryness.

  • Derivatization: Reconstitute the dried extract and derivatize with dansyl chloride. In one variation, this involves adding 50 µL of 1 mg/mL dansyl chloride in acetone and 50 µL of 100 mM sodium bicarbonate, followed by incubation at 60°C for 3 minutes.

  • LC-MS/MS Analysis: Inject the derivatized mixture onto the LC-MS/MS system.

Quantitative Data:

ParameterValueReference
Concentration Range50 - 10,000 pg/mL
Inter-day Precision (%RSD)< 6.8%
Inter-day Accuracy (%RE)< 4.4%

Logical Troubleshooting Flow

The following diagram illustrates a logical approach to troubleshooting poor signal intensity in norethindrone mass spectrometry analysis.

start Poor Signal Intensity check_derivatization Is Derivatization Used? start->check_derivatization implement_derivatization Implement Derivatization (e.g., Hydroxylamine, Dansyl Chloride) check_derivatization->implement_derivatization No optimize_source Optimize Ionization Source (ESI vs. APCI) check_derivatization->optimize_source Yes implement_derivatization->optimize_source check_mobile_phase Optimize Mobile Phase Additives optimize_source->check_mobile_phase check_sample_prep Review Sample Preparation (LLE, SPE) check_mobile_phase->check_sample_prep end Signal Improved check_sample_prep->end

Troubleshooting Logic for Poor Norethindrone Signal Intensity.

References

Addressing poor peak shape in the chromatography of Norethindrone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Norethindrone, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing or fronting) for Norethindrone in reversed-phase HPLC?

Poor peak shape in the chromatography of Norethindrone can stem from several factors, broadly categorized as chemical interactions and physical or system-related issues.

  • Chemical Causes:

    • Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds like Norethindrone is often the interaction between the analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2][3][4] These interactions lead to multiple retention mechanisms, causing the peak to tail.

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. If the pH is close to the pKa of Norethindrone, the compound may exist in both ionized and non-ionized forms, resulting in peak distortion.[4] Operating at a low pH (e.g., around 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions.

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

  • Physical & System Causes:

    • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape. This can manifest as voids in the packing material or contamination of the column frit.

    • Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.

    • Improper Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including fronting or splitting.

Troubleshooting Guides

Issue: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.

Troubleshooting Steps:

  • Optimize Mobile Phase pH:

    • Action: Lower the pH of the mobile phase. An acidic mobile phase (pH 2.5-3.5) will protonate the residual silanol groups on the column, reducing their interaction with the Norethindrone molecule.

    • Example: Prepare the aqueous portion of the mobile phase with 0.1% formic acid or phosphoric acid.

  • Add a Mobile Phase Modifier:

    • Action: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Example: A mobile phase consisting of a triethylamine buffer (pH 2.5) and acetonitrile has been shown to produce good peak shape for Norethindrone.

  • Use an End-Capped Column:

    • Action: Employ a column that has been "end-capped." End-capping is a process that chemically derivatizes the residual silanol groups, making them less active and reducing peak tailing for basic compounds. Many modern C18 and C8 columns are end-capped.

  • Check for Column Contamination and Degradation:

    • Action: If the column is old or has been used with complex sample matrices, it may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace it. A guard column can help extend the life of the analytical column.

Issue: Peak Fronting

Peak fronting is characterized by an asymmetric peak where the front half of the peak is broader than the latter half.

Troubleshooting Steps:

  • Reduce Sample Concentration/Injection Volume:

    • Action: The most common cause of peak fronting is column overload. Reduce the concentration of your Norethindrone standard or sample, or decrease the injection volume.

    • Procedure: Prepare a dilution series of your sample and inject each. Observe if the peak shape improves at lower concentrations.

  • Ensure Sample Solvent Compatibility:

    • Action: The sample should be dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.

    • Example: If your mobile phase is 60:40 water:acetonitrile, avoid dissolving your sample in 100% acetonitrile. Ideally, dissolve the sample in the mobile phase itself.

Experimental Protocols

Protocol 1: HPLC Method for Norethindrone with Improved Peak Shape

This protocol is based on a validated method that demonstrated good elution and peak shape for Norethindrone.

  • Instrumentation: Waters HPLC system with a PDA detector.

  • Column: Inertsil ODS-3V, 150 x 4.6mm, 5µm.

  • Mobile Phase:

    • Prepare a triethylamine buffer by adding 1.0 mL of triethylamine to 1000 mL of water.

    • Adjust the pH to 2.5 ± 0.05 with orthophosphoric acid.

    • The mobile phase is a mixture of the triethylamine buffer and acetonitrile in a 60:40 v/v ratio.

  • Flow Rate: 2 mL/minute.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240nm.

  • Injection Volume: 20µl.

  • Run Time: 12 minutes.

  • Expected Retention Time: Approximately 9.0 minutes.

Protocol 2: RP-HPLC Method for Norethindrone in Biological Matrices

This protocol is adapted from a method for estimating Norethindrone in plasma and tissues.

  • Instrumentation: Merck Hitachi La Chrom HPLC system with a UV/Vis detector.

  • Column: Thermo Scientific C18, 250×4.6 mm ID, 5 µm pore size.

  • Mobile Phase: Deionized water:acetonitrile (60:40, v/v).

  • Flow Rate: 1.3 ml/min (isocratic).

  • Detection Wavelength: 245 nm.

  • Injection Volume: 100 μl.

  • Internal Standard: Estradiol.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Norethindrone Analysis

ParameterMethod 1Method 2Method 3 (USP)
Column Inertsil ODS-3V, 150 x 4.6mm, 5µmThermo Scientific C18, 250×4.6 mm, 5 µmL7 packing, 4.6-mm × 15-cm; 5-µm
Mobile Phase 60:40 (v/v) Triethylamine buffer (pH 2.5):Acetonitrile60:40 (v/v) Water:Acetonitrile3:2 (v/v) Water:Acetonitrile
Flow Rate 2 mL/min1.3 mL/min1.5 mL/min
Detection 240 nm (PDA)245 nm (UV/Vis)254 nm (UV)
Temperature 30°CRoom TemperatureNot Specified
Injection Vol. 20 µL100 µL100 µL

Visualizations

Troubleshooting_Peak_Tailing start Poor Peak Shape: Tailing Observed check_pH Optimize Mobile Phase pH start->check_pH Step 1 add_modifier Add Mobile Phase Modifier (e.g., TEA) check_pH->add_modifier If tailing persists good_peak Good Peak Shape Achieved check_pH->good_peak Resolved use_endcapped Use End-Capped Column add_modifier->use_endcapped If tailing persists add_modifier->good_peak Resolved check_column Inspect/Replace Column use_endcapped->check_column If tailing persists use_endcapped->good_peak Resolved check_column->good_peak Resolved

Caption: Troubleshooting workflow for addressing peak tailing.

Silanol_Interaction cluster_column Silica Surface cluster_mobile_phase Mobile Phase silanol_ionized Si-O⁻ (Ionized Silanol) silanol_protonated Si-OH (Protonated Silanol) norethindrone Norethindrone (Basic Analyte) norethindrone->silanol_ionized Strong Interaction (Causes Tailing) norethindrone->silanol_protonated Weak Interaction (Good Peak Shape) low_pH Low pH (H⁺) low_pH->silanol_ionized Protonates

Caption: Mechanism of reducing peak tailing by lowering mobile phase pH.

References

Troubleshooting low recovery of Norethindrone-d6 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low recovery of Norethindrone-d6 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE) procedures.

Troubleshooting Guide: Low this compound Recovery

Low or inconsistent recovery of the deuterated internal standard (IS), this compound, is a common issue in bioanalytical assays. This guide provides a systematic approach to identifying and resolving the root cause.

Initial Assessment: Systematic Troubleshooting Workflow

The first step is to systematically evaluate the entire analytical workflow, from sample collection to final analysis, to pinpoint the source of the low recovery.

A Low or Inconsistent This compound Recovery Observed B Investigate Sample Handling and Storage A->B C Evaluate Internal Standard (IS) Solution A->C D Review Extraction Procedure A->D E Check LC-MS/MS System Performance A->E F Degradation during storage/freeze-thaw? B->F G Incorrect IS concentration? Purity issues? C->G H Suboptimal pH? Incorrect solvent? Poor phase separation (LLE)? Channeling/Drying (SPE)? D->H I Ion suppression/enhancement? Instrument sensitivity? E->I J Resolved F->J G->J H->J I->J

Caption: A systematic workflow for troubleshooting low internal standard recovery.

Question: My this compound recovery is unexpectedly low. What are the most common causes related to the extraction method?

Answer:

Low recovery of this compound is often traced back to suboptimal parameters within the extraction protocol itself. Norethindrone is a weakly acidic compound, and its extraction is highly dependent on pH and the choice of solvent.

Key Physicochemical Properties of Norethindrone:

PropertyValueImplication for Extraction
pKa ~10.1At physiological pH (~7.4), it is neutral. To ensure it remains in a non-ionized state for efficient extraction into organic solvents, the pH of the sample should be kept neutral or slightly acidic.
LogP ~3.1Indicates good hydrophobicity, making it suitable for reverse-phase SPE (like C18 or HLB) and LLE with non-polar to moderately polar organic solvents.

Troubleshooting Steps for Extraction Procedures:

  • Verify Sample pH: The pH of the sample matrix before extraction is critical. For Norethindrone, maintaining a pH well below its pKa ensures it remains in its neutral, more hydrophobic form, which is essential for efficient capture by reverse-phase SPE sorbents and for partitioning into organic solvents during LLE.

    • Recommendation: Adjust sample pH to a range of 6.0-7.5 before proceeding with extraction.

  • Re-evaluate LLE Solvent Choice: The choice of organic solvent in LLE is crucial for achieving high recovery.

    • Common Solvents: Methyl tert-butyl ether (MTBE) and ethyl acetate are frequently used for extracting Norethindrone.

    • Troubleshooting: If using a less effective solvent, consider switching to one with a polarity better suited for Norethindrone. Ensure adequate vortexing time and appropriate centrifugation to achieve complete phase separation. Emulsion formation can trap the analyte and IS, leading to lower recovery.

  • Optimize SPE Protocol: Solid-phase extraction involves several critical steps. A failure at any stage can lead to significant loss of the internal standard.

    • Sorbent Selection: Polymeric sorbents like Oasis HLB are often recommended for their high recovery and robustness across a range of pH values. C18 (octadecylsilane) is also a suitable choice.

    • Drying Steps: Ensure the SPE cartridge does not dry out after conditioning and before sample loading, as this can deactivate the stationary phase. Conversely, a thorough drying step after the wash and before elution is critical to remove residual water, which can affect the elution efficiency of the organic solvent.

    • Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting this compound. The elution solvent must be strong enough to fully desorb the analyte and IS from the sorbent. A common issue is using an elution solvent that is too weak.

Comparative Recovery Data from Literature:

Extraction MethodMatrixRecovery (%)Key Parameters
SPE (Oasis HLB)Human Plasma> 90%Elution with Methanol
LLEHuman Plasma85-95%Solvent: Methyl tert-butyl ether (MTBE)
SPE (C18)Serum~88%Elution with Acetonitrile/Methanol mixture

Frequently Asked Questions (FAQs)

Q1: Could the issue be with my this compound stock solution?

Answer: Absolutely. It is essential to rule out problems with the internal standard solution itself.

  • Concentration and Purity: Verify the concentration and purity of the this compound stock solution. Use a freshly prepared solution if degradation is suspected.

  • Storage: Ensure the stock solution is stored under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.

  • Solubility: Confirm that the IS is fully dissolved in the stock solution solvent.

Q2: I'm using an SPE protocol. Why might I still see low recovery?

Answer: Even with a validated SPE method, deviations in execution can lead to poor recovery.

  • Channeling: If the sample is loaded too quickly, it can create channels through the sorbent bed, leading to incomplete interaction and poor retention of the analyte and IS. Ensure a slow and consistent flow rate during sample loading.

  • Incomplete Elution: The volume or strength of the elution solvent may be insufficient. Try increasing the volume of the elution solvent or using a stronger solvent mixture. Eluting in two smaller aliquots can sometimes improve recovery compared to a single larger volume.

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source, giving the appearance of low recovery. This is distinct from true recovery from the extraction process. To test for this, compare the IS response in a post-extraction spiked sample to the response in a neat solution.

Q3: Can freeze-thaw cycles of my plasma samples affect this compound recovery?

Answer: Yes, repeated freeze-thaw cycles can impact sample integrity and analyte stability. While Norethindrone is generally stable, repeated cycles can lead to protein precipitation, which may trap the analyte and internal standard, making them unavailable for extraction. It is best practice to limit the number of freeze-thaw cycles.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using Oasis HLB Cartridges

This protocol is a general guideline for the extraction of Norethindrone from human plasma.

cluster_0 SPE Workflow A 1. Pre-treat Sample (e.g., 200 µL plasma + IS) B 2. Condition Cartridge (1 mL Methanol) A->B C 3. Equilibrate Cartridge (1 mL Water) B->C D 4. Load Sample (Slow, steady flow) C->D E 5. Wash Cartridge (e.g., 1 mL 5% Methanol in Water) D->E F 6. Elute Analyte (e.g., 1 mL Methanol) E->F G 7. Evaporate & Reconstitute F->G H Inject into LC-MS/MS G->H cluster_1 LLE Workflow A 1. Aliquot Sample (e.g., 200 µL plasma + IS) B 2. Add Extraction Solvent (e.g., 1 mL MTBE) A->B C 3. Vortex (e.g., 5 minutes) B->C D 4. Centrifuge (e.g., 4000 rpm for 5 min) C->D E 5. Transfer Organic Layer D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute F->G H Inject into LC-MS/MS G->H

Technical Support Center: Optimizing MRM Transitions for Norethindrone and Norethindrone-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Multiple Reaction Monitoring (MRM) transitions for Norethindrone and its deuterated internal standard, Norethindrone-d6.

Frequently Asked Questions (FAQs)

Q1: What are the initial MRM transitions I should consider for Norethindrone and this compound?

A1: A good starting point for developing your MRM method is to use previously reported transitions. For derivatized Norethindrone and its d6 internal standard, the following transitions have been successfully used. Note that derivatization with hydroxylamine increases sensitivity.[1] The precursor ion will be the [M+H]+ adduct.

Table 1: Recommended Starting MRM Transitions and Parameters

CompoundPrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)Cell Exit Potential (CXP) (V)
Norethindrone (derivatized)314.2124.2504015
This compound (derivatized)320.2128.2504015

Note: These values were established on an AB Sciex API-6500 mass spectrometer and may require further optimization on your specific instrument.[1]

Q2: How do I optimize the collision energy (CE) for my specific instrument?

A2: Collision energy is a critical parameter for maximizing signal intensity. The optimal CE can be determined experimentally by infusing a standard solution of Norethindrone and this compound into the mass spectrometer and performing a product ion scan at various CE values. The energy that produces the most stable and intense fragment ion signal should be selected for the MRM transition.

Q3: Should I use the native or a derivatized form of Norethindrone for LC-MS/MS analysis?

A3: Norethindrone can be challenging to quantify at low concentrations due to its lack of easily ionizable functional groups.[1] Chemical derivatization, for instance with hydroxylamine or dansyl chloride, can significantly enhance MS sensitivity.[1][2] However, derivatization adds an extra step to sample preparation and may introduce variability. The choice depends on the required sensitivity of your assay. For picogram-level quantification, derivatization is often recommended.

Q4: What are the expected precursor ions for Norethindrone and this compound?

A4: In positive electrospray ionization (ESI+), Norethindrone will primarily form a protonated molecule, [M+H]+. The molecular weight of Norethindrone is 298.42 g/mol , so the expected precursor ion (Q1) is m/z 299.2. This compound has a molecular weight of approximately 304.46 g/mol , leading to an expected precursor ion of m/z 305.5.

Troubleshooting Guide

Issue 1: Low or No Signal for Norethindrone or this compound

Potential Cause Troubleshooting Step
Suboptimal Ionization Norethindrone has low proton affinity. Consider adding a mobile phase additive like 0.1% formic acid or acetic acid to promote protonation. If sensitivity is still insufficient, chemical derivatization may be necessary.
Incorrect MRM Transitions Verify the precursor and product ion masses. Ensure you are targeting the [M+H]+ ion. Perform a product ion scan to confirm the fragmentation pattern and select the most intense and specific fragment ions.
Inadequate Source Parameters Optimize source parameters such as spray voltage, source temperature, and gas flows (nebulizer and heater gas) by infusing a standard solution and monitoring the signal intensity of the precursor ion.
Sample Preparation Issues Ensure efficient extraction of Norethindrone from the sample matrix. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used. Inefficient extraction can lead to low recovery and poor signal.

Issue 2: High Background Noise or Interferences

Potential Cause Troubleshooting Step
Matrix Effects Biological matrices can cause ion suppression or enhancement. Evaluate matrix effects by comparing the response of the analyte in a clean solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, improve sample cleanup, adjust chromatographic conditions to separate the analyte from interfering components, or use a more closely matched internal standard.
Contaminated LC-MS System Flush the LC system and mass spectrometer with appropriate cleaning solutions. Run system suitability tests with a clean standard to ensure the instrument is free from contamination.
Non-Specific Product Ions The selected product ion may not be unique to Norethindrone. Analyze a blank matrix sample to check for interferences at the selected MRM transition. If interferences are present, a different, more specific product ion should be chosen.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Step
Column Overload Inject a lower concentration or a smaller volume of the sample.
Incompatible Sample Solvent The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase, causing peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
Secondary Interactions on the Column Interactions between the analyte and active sites on the column can cause peak tailing. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The use of a buffered mobile phase can sometimes mitigate these effects.
Column Degradation If peak shape deteriorates over time, the analytical column may be degrading. Replace the guard column or the analytical column.

Experimental Protocols

Protocol 1: Optimization of MRM Transitions by Infusion
  • Prepare Standard Solutions: Prepare individual stock solutions of Norethindrone and this compound in methanol or acetonitrile at a concentration of 1 mg/mL. From these, prepare a working solution of 1 µg/mL for each analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Infusion Setup: Infuse the working solution of Norethindrone into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Precursor Ion Optimization: In Q1 scan mode, identify the protonated molecule [M+H]+ for Norethindrone (m/z 299.2). Optimize source parameters (e.g., spray voltage, temperature) to maximize the intensity of this ion.

  • Product Ion Scan and Collision Energy Optimization:

    • Set the mass spectrometer to product ion scan mode, selecting the precursor ion (m/z 299.2) in Q1.

    • Ramp the collision energy (CE) across a relevant range (e.g., 10-60 eV).

    • Identify the most abundant and stable product ions.

    • For each of the most intense product ions, perform a more detailed CE optimization by acquiring data in MRM mode while varying the CE in smaller increments (e.g., 2 eV steps) to find the value that yields the maximum signal intensity.

  • Repeat for Internal Standard: Repeat steps 2-4 for this compound (precursor ion m/z 305.5).

  • Final MRM Method: Create an MRM method using the optimized precursor-product ion transitions and their corresponding optimal collision energies for both Norethindrone and this compound.

Visualizations

MRM_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Optimization cluster_method Final Method prep_standards Prepare Norethindrone & This compound Standards infuse Infuse Standard into MS prep_standards->infuse q1_scan Optimize Precursor Ion (Q1) & Source Parameters infuse->q1_scan product_scan Product Ion Scan (Varying Collision Energy) q1_scan->product_scan select_fragments Identify Intense & Stable Product Ions (Q3) product_scan->select_fragments ce_optimization Fine-tune Collision Energy (CE) for each transition select_fragments->ce_optimization final_mrm Build Final MRM Method ce_optimization->final_mrm

Caption: Workflow for MRM transition optimization.

Troubleshooting_Logic cluster_ionization Ionization Issues cluster_ms_params MS Parameter Issues cluster_sample_prep Sample Preparation start Low or No MS Signal check_mobile_phase Optimize Mobile Phase (e.g., add acid) start->check_mobile_phase verify_transitions Verify Q1/Q3 Masses start->verify_transitions check_extraction Evaluate Extraction Efficiency start->check_extraction consider_derivatization Consider Derivatization check_mobile_phase->consider_derivatization If still low optimize_source Optimize Source Parameters verify_transitions->optimize_source

Caption: Troubleshooting logic for low signal intensity.

References

Stability of Norethindrone-d6 in processed samples and stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Norethindrone-d6 in processed samples and stock solutions. The information is tailored for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound solid material?

A1: As a solid, this compound is generally stable for at least four years when stored at -20°C.[1]

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: this compound is slightly soluble in chloroform and methanol.[1] For bioanalytical applications, stock solutions are often prepared in methanol, acetonitrile, or DMSO. It is crucial to use high-purity, anhydrous solvents to minimize potential degradation.

Q3: Can the deuterium labels on this compound exchange with protons from the solvent?

A3: The position of the deuterium labels on this compound is on carbon atoms that are generally not prone to back-exchange with protons from the solvent under typical analytical conditions.[2] However, it is good practice to avoid highly acidic or basic conditions during sample preparation and in mobile phases, as these can potentially catalyze H/D exchange.[3] Preparing and storing stock solutions in aprotic solvents when possible is also a good preventative measure.[3]

Q4: How many deuterium atoms are ideal for an internal standard like this compound?

A4: this compound contains six deuterium atoms. Typically, a deuterated internal standard should have two to ten deuterium atoms to ensure its mass-to-charge ratio (m/z) is sufficiently shifted from the natural isotopic distribution of the unlabeled analyte, thus preventing analytical interference.

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles. For short-term use, refrigeration at 2-8°C is generally acceptable, but stability should be verified.

Troubleshooting Guides

Issue 1: Inconsistent or Decreasing this compound Response
  • Possible Cause: Degradation of this compound in the stock solution or processed samples.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its response to the stored stock solution. A significant difference may indicate degradation of the stored solution.

    • Assess Bench-Top Stability: Evaluate the stability of this compound in the processed matrix at room temperature over a time course that mimics the sample analysis time. If degradation is observed, minimize the time samples are left at room temperature before analysis or use a cooled autosampler.

    • Check for Contaminants: Ensure solvents and reagents are free from contaminants that could promote degradation, such as strong acids, bases, or oxidizing agents.

Issue 2: Non-Linearity in the Calibration Curve
  • Possible Cause: At high analyte concentrations, detector saturation or ion suppression can occur. The formation of analyte multimers at high concentrations can also lead to a non-linear response.

  • Troubleshooting Steps:

    • Evaluate Internal Standard Response: A decreasing internal standard signal with increasing analyte concentration can indicate ionization competition.

    • Optimize Internal Standard Concentration: Adjusting the concentration of this compound may improve linearity.

    • Dilute High-Concentration Samples: If non-linearity is observed at the upper end of the curve, consider diluting the high-concentration standards and samples.

    • Optimize Ion Source Parameters: Adjusting ion source temperature and gas flows can help minimize the formation of multimers.

Issue 3: this compound Not Compensating for Matrix Effects
  • Possible Cause: This phenomenon, known as "differential matrix effects," can occur if there is a slight chromatographic separation between Norethindrone and this compound, exposing them to different matrix components as they elute.

  • Troubleshooting Steps:

    • Confirm Co-elution: Carefully examine the chromatograms to ensure that Norethindrone and this compound are co-eluting.

    • Optimize Chromatography: If separation is observed, adjust the chromatographic method (e.g., mobile phase composition, gradient profile, or column) to achieve co-elution.

    • Conduct Post-Column Infusion Experiment: This can help identify regions of ion suppression or enhancement in the chromatogram and determine if the peaks are eluting in an affected area.

Stability Data

While specific public data on the stability of this compound in various solutions and biological matrices is limited, the following tables provide illustrative stability data based on typical acceptance criteria for bioanalytical method validation. Users should perform their own stability assessments for their specific experimental conditions.

Table 1: Illustrative Bench-Top Stability of this compound in Processed Human Plasma at Room Temperature (~25°C)

Duration (hours)Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)% of Nominal
0100100.5100.5%
410098.998.9%
810099.299.2%
2410097.597.5%

Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CyclesNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)% of Nominal
1100101.0101.0%
210099.899.8%
310098.798.7%

Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C

Duration (months)Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)% of Nominal
0100100.2100.2%
110099.599.5%
310098.998.9%
610099.199.1%

Experimental Protocols

The following are detailed methodologies for key stability experiments.

Protocol 1: Stock Solution Stability Assessment

Objective: To determine the stability of this compound stock solution under specific storage conditions.

Methodology:

  • Preparation:

    • Prepare a fresh stock solution of this compound in the desired solvent (e.g., methanol) at a known concentration.

    • Prepare a reference stock solution of this compound at the same concentration.

  • Storage:

    • Store the test stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • Store the reference stock solution at a temperature known to maintain stability (e.g., -80°C).

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), dilute an aliquot of the test and reference stock solutions to a working concentration.

    • Analyze the diluted solutions in triplicate using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation:

    • Calculate the mean response of the test and reference solutions at each time point.

    • The stability is acceptable if the mean response of the test solution is within ±10% of the mean response of the reference solution.

Protocol 2: Freeze-Thaw Stability Assessment in a Biological Matrix

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation:

    • Spike a known concentration of this compound into a pooled blank biological matrix (e.g., human plasma).

    • Prepare at least three quality control (QC) samples at low and high concentrations.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat the freeze-thaw cycle for a specified number of times (typically 3 cycles).

  • Sample Analysis:

    • After the final thaw, process the QC samples using the validated bioanalytical method.

    • Analyze the samples against a freshly prepared calibration curve.

  • Data Evaluation:

    • The mean concentration of the freeze-thaw QC samples should be within ±15% of the nominal concentration.

Protocol 3: Bench-Top Stability Assessment in a Biological Matrix

Objective: To determine the stability of this compound in a biological matrix at room temperature for a duration that mimics sample handling during routine analysis.

Methodology:

  • Sample Preparation:

    • Prepare at least three QC samples at low and high concentrations by spiking this compound into the biological matrix.

  • Storage:

    • Leave the QC samples on the bench at room temperature for specific time points (e.g., 0, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, process the samples using the validated bioanalytical method.

    • Analyze the samples against a freshly prepared calibration curve.

  • Data Evaluation:

    • The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_experiments Stability Experiments cluster_analysis Analysis cluster_evaluation Data Evaluation Fresh_Stock Prepare Fresh this compound Stock Solution Spike_Matrix Spike into Biological Matrix Fresh_Stock->Spike_Matrix Bench_Top Bench-Top Stability (Room Temperature) Spike_Matrix->Bench_Top Freeze_Thaw Freeze-Thaw Stability (Multiple Cycles) Spike_Matrix->Freeze_Thaw Long_Term Long-Term Stability (Frozen Storage) Spike_Matrix->Long_Term Sample_Processing Process Samples Bench_Top->Sample_Processing Freeze_Thaw->Sample_Processing Long_Term->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Compare_Results Compare to Nominal Concentration (Acceptance Criteria: ±15%) LC_MS_Analysis->Compare_Results

Caption: Workflow for assessing the stability of this compound in biological samples.

Troubleshooting_Workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Inconsistent This compound Signal Check_Stock Verify Stock Solution Integrity Start->Check_Stock Assess_Benchtop Assess Bench-Top Stability Start->Assess_Benchtop Check_Matrix_Effects Evaluate Matrix Effects Start->Check_Matrix_Effects Prepare_Fresh_Stock Prepare Fresh Stock Check_Stock->Prepare_Fresh_Stock Use_Cooled_Autosampler Use Cooled Autosampler Assess_Benchtop->Use_Cooled_Autosampler Verify_Coelution Confirm Analyte/IS Co-elution Check_Matrix_Effects->Verify_Coelution Optimize_Chromatography Optimize Chromatography Verify_Coelution->Optimize_Chromatography End Consistent Signal Prepare_Fresh_Stock->End Use_Cooled_Autosampler->End Optimize_Chromatography->End

Caption: Troubleshooting workflow for inconsistent this compound signal in bioanalysis.

References

Minimizing isotopic cross-talk between Norethindrone and Norethindrone-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-talk between Norethindrone and its deuterated internal standard, Norethindrone-d6, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk and why is it a concern in the analysis of Norethindrone with a this compound internal standard?

A1: Isotopic cross-talk, in the context of LC-MS/MS, refers to the interference between the mass spectrometric signals of an analyte and its stable isotope-labeled internal standard (SIL-IS). This interference can arise from two primary sources: the natural isotopic abundance of the analyte contributing to the signal of the SIL-IS, and the presence of unlabeled analyte as an impurity in the SIL-IS material.

For the Norethindrone and this compound pair, this is a concern because it can lead to inaccurate quantification. If the signal from Norethindrone contributes to the this compound signal, it will artificially inflate the internal standard response, leading to an underestimation of the true Norethindrone concentration, and vice-versa. This can compromise the reliability of pharmacokinetic and other quantitative bioanalytical studies.[1]

Q2: What are the primary causes of isotopic cross-talk between Norethindrone and this compound?

A2: The primary causes of isotopic cross-talk between Norethindrone and this compound are:

  • Natural Isotopic Abundance: Norethindrone (C₂₀H₂₆O₂) naturally contains a small percentage of heavier isotopes, primarily ¹³C. The M+6 isotopologue of Norethindrone could potentially have the same nominal mass as this compound, leading to a contribution to the internal standard's signal. This becomes more significant at high concentrations of Norethindrone.

  • Isotopic Purity of this compound: The this compound internal standard may not be 100% deuterated and could contain a small percentage of unlabeled Norethindrone (d0). This impurity will directly contribute to the analyte signal, causing a positive bias in the measurement of Norethindrone.

Q3: How can I assess the potential for isotopic cross-talk in my assay?

A3: A systematic evaluation should be performed during method development and validation. This involves analyzing samples containing a high concentration of the analyte (Norethindrone) without the internal standard (this compound) and vice versa. The goal is to measure the percentage of signal contribution from one to the other. A detailed protocol for this assessment is provided in the Troubleshooting Guide section.

Q4: What are the acceptable limits for isotopic cross-talk?

A4: While there are no universally mandated acceptance criteria specifically for isotopic cross-talk for this compound pair, a common industry practice for bioanalytical method validation is to ensure that the response of an analyte in a blank sample is not more than 20% of the response at the Lower Limit of Quantification (LLOQ). A similar principle can be applied to cross-talk. The contribution of the analyte to the internal standard signal should not significantly impact the accuracy and precision of the assay. A practical approach is to ensure the contribution is low enough that it does not affect the quantitation at the LLOQ.

Troubleshooting Guides

Issue 1: Non-linear calibration curve, especially at the upper limit of quantification (ULOQ).

Symptom: The calibration curve for Norethindrone deviates from linearity, particularly at higher concentrations.

Potential Cause: Significant isotopic cross-talk from high concentrations of Norethindrone to the this compound signal. This artificially inflates the internal standard response, leading to a suppressed analyte/IS ratio at the high end of the curve.

Troubleshooting Workflow:

cluster_0 Troubleshooting Non-Linearity start Non-Linear Calibration Curve step1 Step 1: Assess Analyte Contribution to IS start->step1 step2 Inject High Concentration Norethindrone Standard (without IS) step1->step2 step3 Monitor this compound MRM Transition step2->step3 decision1 Is there a significant peak in the IS channel? step3->decision1 step4 Step 2: Optimize IS Concentration decision1->step4 Yes end_bad Further Investigation Needed decision1->end_bad No (Investigate other causes) step5 Increase this compound Concentration step4->step5 step6 Re-evaluate Calibration Curve Linearity step5->step6 decision2 Is linearity acceptable? step6->decision2 step7 Step 3: Evaluate Alternative MRM Transitions decision2->step7 No end_good Issue Resolved decision2->end_good Yes step7->end_bad

Caption: Troubleshooting workflow for a non-linear calibration curve.

Detailed Steps:

  • Assess Analyte Contribution to Internal Standard:

    • Protocol: Prepare a sample containing Norethindrone at the upper limit of quantification (ULOQ) without the addition of this compound.

    • Analysis: Inject this sample and monitor the MRM transition for this compound.

    • Evaluation: A significant peak in the this compound channel indicates cross-talk from the analyte.

  • Optimize Internal Standard Concentration:

    • Rationale: Increasing the concentration of the internal standard can often mitigate the relative contribution from the analyte.

    • Protocol: Prepare a series of calibration curves with varying concentrations of this compound (e.g., low, medium, high).

    • Evaluation: Analyze the curves to determine the optimal IS concentration that provides the best linearity and accuracy across the desired quantification range.

  • Evaluate Alternative MRM Transitions:

    • Rationale: Selecting a more specific product ion for this compound that is not formed from the isotopic precursors of Norethindrone can reduce cross-talk.

    • Protocol: Infuse a standard solution of this compound and perform a product ion scan to identify other stable and intense fragment ions.

    • Evaluation: If alternative transitions are found, validate them for specificity and sensitivity.

Issue 2: Inaccurate results at the lower limit of quantification (LLOQ).

Symptom: Poor accuracy and precision for quality control (QC) samples at the LLOQ.

Potential Cause: Contribution from unlabeled Norethindrone present as an impurity in the this compound internal standard. This leads to a positive bias, especially at the LLOQ where the analyte concentration is lowest.

Troubleshooting Workflow:

cluster_1 Troubleshooting LLOQ Inaccuracy start Inaccurate LLOQ Results step1 Step 1: Assess IS Contribution to Analyte start->step1 step2 Inject this compound Standard (without analyte) step1->step2 step3 Monitor Norethindrone MRM Transition step2->step3 decision1 Is there a significant peak in the analyte channel? step3->decision1 step4 Step 2: Verify Isotopic Purity of IS decision1->step4 Yes end_bad Further Investigation Needed decision1->end_bad No (Investigate other causes) step5 Source a new lot of this compound with higher isotopic purity step4->step5 step6 Re-evaluate LLOQ performance step5->step6 decision2 Is LLOQ accuracy acceptable? step6->decision2 step7 Step 3: Chromatographic Separation decision2->step7 No end_good Issue Resolved decision2->end_good Yes step7->end_bad

Caption: Troubleshooting workflow for inaccurate LLOQ results.

Detailed Steps:

  • Assess Internal Standard Contribution to Analyte:

    • Protocol: Prepare a blank matrix sample spiked only with the working concentration of this compound.

    • Analysis: Inject this sample and monitor the MRM transition for Norethindrone.

    • Evaluation: The response in the analyte channel should be less than 20% of the analyte response at the LLOQ. If it is higher, it indicates significant contribution from the internal standard.

  • Verify Isotopic Purity of the Internal Standard:

    • Rationale: The isotopic purity of the SIL-IS is critical.

    • Protocol: Obtain a certificate of analysis for the this compound lot being used to confirm its isotopic purity. If the purity is low, consider sourcing a new lot with a higher degree of deuteration.

  • Attempt Chromatographic Separation:

    • Rationale: Although challenging, slight chromatographic separation between Norethindrone and this compound can sometimes be achieved due to the deuterium isotope effect.

    • Protocol: Experiment with different LC columns, mobile phase compositions, and gradients to try and achieve baseline separation.

Experimental Protocols

Protocol for Assessing Isotopic Cross-Talk

Objective: To quantify the percentage of cross-talk between Norethindrone and this compound.

Materials:

  • Norethindrone reference standard

  • This compound internal standard

  • Blank biological matrix (e.g., plasma)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of Norethindrone and this compound in a suitable organic solvent (e.g., methanol).

  • Preparation of Test Samples:

    • Analyte to IS Cross-Talk: Prepare a sample by spiking blank matrix with Norethindrone at the ULOQ concentration. Do not add this compound.

    • IS to Analyte Cross-Talk: Prepare a sample by spiking blank matrix with this compound at its working concentration. Do not add Norethindrone.

    • LLOQ Sample: Prepare a sample by spiking blank matrix with Norethindrone at the LLOQ concentration and this compound at its working concentration.

    • Blank Sample: An unspiked matrix sample.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using the established LC-MS/MS method.

    • Monitor the MRM transitions for both Norethindrone and this compound in all injections.

Data Analysis:

  • Calculate Analyte to IS Cross-Talk (%):

    • % Cross-Talk = (Peak Area of IS in ULOQ Analyte Sample / Peak Area of IS in LLOQ Sample) * 100

  • Calculate IS to Analyte Cross-Talk (%):

    • % Cross-Talk = (Peak Area of Analyte in IS-only Sample / Peak Area of Analyte in LLOQ Sample) * 100

Acceptance Criteria: A common recommendation is that the response of an interfering peak in a blank sample should not be more than 20% of the response of the analyte at the LLOQ. This principle can be extended to cross-talk, where the contribution should not adversely affect the accuracy at the LLOQ.

Data Presentation

Table 1: Recommended MRM Transitions for Norethindrone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Norethindrone314.2124.2
This compound320.2128.2

Note: These transitions should be optimized for your specific instrument.

Table 2: Example Data for Isotopic Cross-Talk Assessment

SampleAnalyte Peak Area (Norethindrone channel)IS Peak Area (this compound channel)
BlankNot DetectedNot Detected
LLOQ Sample15,000500,000
ULOQ Analyte-only Sample10,000,0005,000
IS-only Sample2,500510,000

Calculations based on example data:

  • Analyte to IS Cross-Talk: (5,000 / 500,000) * 100 = 1%

  • IS to Analyte Cross-Talk: (2,500 / 15,000) * 100 = 16.7%

In this example, the contribution from the IS to the analyte signal is close to the 20% threshold and may warrant further optimization or sourcing of a higher purity internal standard.

References

Calibration curve linearity issues in Norethindrone quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues during the quantification of norethindrone.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for calibration curve linearity in norethindrone quantification?

A1: According to regulatory guidelines from the ICH and FDA, a minimum of five concentrations should be used to establish linearity.[1][2] The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response. The acceptance criteria for linearity are generally a correlation coefficient (r²) of 0.995 or greater.[2] For bioanalytical methods, the back-calculated concentrations of the calibration standards should be within ±20% of the nominal concentration at the Lower Limit of Quantification (LLOQ) and ±15% for all other standards.[3] At least 75% of the calibration standards must meet these criteria.[3]

Q2: My calibration curve for norethindrone is non-linear. What are the common causes?

A2: Non-linear calibration curves in HPLC analysis of norethindrone can stem from several sources. Common causes include:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateau in the curve. Most UV detectors are linear up to 1.0 Absorbance Unit (AU).

  • Sample Preparation Issues: Inaccuracies in serial dilutions, improper sample handling, or incomplete derivatization (if used) can introduce non-linearity.

  • Matrix Effects: Components in the sample matrix can interfere with the analyte's signal, causing suppression or enhancement, which can lead to a non-linear response.

  • Analyte-Specific Issues: At high concentrations, molecules may form dimers or multimers, which can affect the chromatographic response.

  • Instrumental Problems: Issues with the autosampler, pump, or detector can all contribute to non-linear results. For instance, an autosampler may not be accurate when dispensing different injection volumes.

Q3: Can I use a non-linear calibration curve for norethindrone quantification?

A3: While linear calibration curves are preferred, non-linear models (e.g., quadratic) can be used if the non-linearity is predictable and reproducible. However, the choice of a non-linear model must be justified and validated. It's crucial to demonstrate that the chosen model accurately describes the relationship between concentration and response over the intended range.

Q4: How can I troubleshoot a non-linear calibration curve at the higher concentration end?

A4: If you observe a plateau or deviation from linearity at higher concentrations, it is likely due to detector saturation. To address this, you can:

  • Reduce the concentration of your highest standards: Dilute the upper-level calibration standards to fall within the linear range of the detector.

  • Decrease the injection volume: This will reduce the amount of analyte reaching the detector.

  • Check the detector's linear range: Consult the instrument manual to confirm the linear dynamic range of your detector.

Q5: What should I do if my calibration curve is non-linear at the lower concentration end?

A5: Non-linearity at the lower end of the curve can be due to issues near the limit of detection (LOD) and limit of quantification (LOQ). Potential causes include:

  • Poor signal-to-noise ratio: At very low concentrations, the analyte signal may be difficult to distinguish from baseline noise.

  • Adsorption: The analyte may adsorb to surfaces in the HPLC system, such as tubing or the column, leading to a disproportionately lower response at low concentrations.

  • Inaccurate preparation of low-concentration standards: Errors in serial dilutions can be more pronounced at lower concentrations.

To troubleshoot, ensure your LLOQ is appropriately established and validated, and consider using a different sample preparation technique to minimize loss of analyte.

Troubleshooting Guides

Guide 1: Systematic Investigation of Non-Linearity

This guide provides a step-by-step approach to identifying the root cause of calibration curve non-linearity.

Step 1: Data Review and Initial Checks

  • Examine the chromatograms: Look for signs of peak tailing, fronting, or splitting, which could indicate column or mobile phase issues.

  • Review the regression analysis: Check the correlation coefficient (r²) and residual plots. A non-random pattern in the residuals suggests a systematic deviation from linearity.

  • Verify calculations: Double-check all calculations for standard concentrations and dilutions.

Step 2: Instrument Performance Verification

  • Autosampler precision: Inject the same standard multiple times to check for injection volume precision.

  • Pump performance: Monitor the pump pressure for any fluctuations that might indicate a leak or problem with the check valves.

  • Detector response: Check the detector's lamp energy and ensure it is within the manufacturer's specifications.

Step 3: Method Parameter Evaluation

  • Concentration range: Prepare a new set of standards with a narrower concentration range to see if linearity improves.

  • Mobile phase: Prepare a fresh batch of mobile phase to rule out degradation or incorrect composition.

  • Column integrity: If the column is old or has been used with harsh conditions, it may need to be replaced.

Step 4: Sample Preparation Assessment

  • Standard preparation: Prepare fresh stock solutions and calibration standards. It is recommended to prepare calibration standards and quality controls from separate stock solutions.

  • Matrix effects: If analyzing samples in a biological matrix, evaluate for matrix effects by comparing the response of the analyte in the matrix to the response in a clean solvent.

Data Presentation

Table 1: Regulatory Guidelines for Calibration Curve Linearity

ParameterICH GuidelineFDA Guideline (Bioanalytical)
Minimum Number of Concentrations 5At least 6 (excluding blank and zero)
Correlation Coefficient (r²) Recommended to be submitted, often expected to be ≥ 0.995Regression model should be determined during validation
Acceptance Criteria for Standards Not explicitly defined in the same way as FDAWithin ±20% of nominal at LLOQ, ±15% at other levels
Percentage of Passing Standards Not specifiedAt least 75% of standards must meet acceptance criteria

Experimental Protocols

Protocol 1: Preparation of Norethindrone Calibration Standards

Objective: To prepare a series of calibration standards for the quantification of norethindrone.

Materials:

  • Norethindrone reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of norethindrone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Secondary Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

  • Working Stock Solution (10 µg/mL): Pipette 1 mL of the secondary stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the working stock solution with the mobile phase or a suitable diluent. A suggested concentration range for an HPLC-UV method could be 0.1 µg/mL to 10 µg/mL.

Protocol 2: Example HPLC Method for Norethindrone Quantification

Objective: To provide a starting point for the HPLC analysis of norethindrone. This method may require optimization.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water mixture (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 245 nm

Mandatory Visualizations

cluster_start Start: Non-Linear Calibration Curve cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Goal start Non-Linearity Observed data_review 1. Data Review - Check r² and residuals - Examine chromatograms start->data_review instrument_check 2. Instrument Check - Autosampler precision - Pump stability - Detector performance data_review->instrument_check method_eval 3. Method Evaluation - Adjust concentration range - Prepare fresh mobile phase - Check column instrument_check->method_eval sample_prep 4. Sample Prep - Prepare fresh standards - Evaluate matrix effects method_eval->sample_prep adjust_range Adjust Concentration Range sample_prep->adjust_range If range is the issue optimize_method Optimize HPLC Method sample_prep->optimize_method If method is the issue improve_prep Improve Sample Preparation sample_prep->improve_prep If prep is the issue use_quadratic Use Quadratic Fit (with justification) sample_prep->use_quadratic If non-linearity is inherent end_node Linear Calibration Curve (r² > 0.995) adjust_range->end_node optimize_method->end_node improve_prep->end_node use_quadratic->end_node

Caption: Troubleshooting workflow for non-linear calibration curves.

cluster_prep Standard Preparation Workflow cluster_analysis Analysis weigh_standard 1. Weigh Norethindrone Reference Standard primary_stock 2. Prepare Primary Stock (e.g., 1 mg/mL in Methanol) weigh_standard->primary_stock secondary_stock 3. Prepare Secondary Stock (e.g., 100 µg/mL) primary_stock->secondary_stock working_stock 4. Prepare Working Stock (e.g., 10 µg/mL) secondary_stock->working_stock calibration_standards 5. Prepare Calibration Standards (Dilute Working Stock) working_stock->calibration_standards inject_standards 6. Inject Standards into HPLC calibration_standards->inject_standards

Caption: Workflow for preparing norethindrone calibration standards.

References

Impact of different anticoagulants on Norethindrone plasma concentration measurement

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center guide on the impact of different anticoagulants on Norethindrone plasma concentration measurement.

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the impact of anticoagulant choice on the accurate measurement of norethindrone in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the recommended anticoagulant for analyzing norethindrone plasma concentrations?

While no single anticoagulant is universally perfect, EDTA (Ethylenediaminetetraacetic acid) is frequently recommended for hormone analysis due to its superior performance in preserving sample stability over time, especially when samples require storage or transport at 4°C.[1][2] However, the optimal choice is highly dependent on the specific analytical method, particularly for sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For any quantitative bioanalytical study, it is crucial to validate the method with the chosen anticoagulant to ensure accuracy and reproducibility.

Q2: How can different anticoagulants interfere with the LC-MS/MS measurement of norethindrone?

Anticoagulants can introduce significant pre-analytical variability, primarily through "matrix effects."[3][4] A matrix effect is the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[5] Anticoagulants can directly or indirectly contribute to these effects, compromising the accuracy of quantification.

  • Ion Suppression: This is the most common issue, where the anticoagulant or other endogenous materials can reduce the ionization efficiency of norethindrone in the mass spectrometer's source, leading to an underestimation of its true concentration.

  • Dilutional Effects: Liquid anticoagulants, such as sodium citrate, can dilute the plasma sample, causing a systematic under-reporting of the analyte concentration. This effect is exacerbated if the blood collection tube is not filled to the proper volume.

  • Adduct Formation: Some anticoagulants or their counter-ions (e.g., Na+, K+) can form adducts with the target analyte, potentially shifting the mass-to-charge ratio (m/z) that is being monitored and leading to inaccurate results.

Q3: What are the primary differences between using EDTA, Heparin, and Citrate for norethindrone analysis?

The choice of anticoagulant involves a trade-off between sample stability and potential analytical interferences. The table below summarizes the key characteristics of the most common anticoagulants.

AnticoagulantMechanism of ActionAdvantages for Norethindrone AnalysisPotential Disadvantages & Interferences
EDTA (K₂ or K₃) Chelates calcium ions (Ca²⁺), preventing the coagulation cascade.Generally provides excellent long-term stability for many hormones at 4°C and -20°C. Often considered a good default choice for bioanalysis.Can cause significant ion suppression in LC-MS/MS. The choice of counter-ion (K₂ vs K₃) may also influence results.
Lithium Heparin Inhibits thrombin formation, preventing the conversion of fibrinogen to fibrin.Typically does not have a dilutional effect on plasma analytes. May exhibit fewer matrix effects than EDTA in some assays.Can interfere with downstream enzymatic reactions. May cause matrix effects in LC-MS/MS. Less effective at preserving long-term hormone stability compared to EDTA.
Sodium Citrate Chelates calcium ions (Ca²⁺). Typically used in a liquid buffer.Standard for coagulation studies.Significant dilutional effect due to its liquid form, which can lead to falsely low concentrations. The hyperosmolar nature can cause fluid shifts from blood cells into the plasma.

Q4: Can serum be used for norethindrone measurement instead of plasma?

Yes, serum can be used; however, consistency is critical. The key difference is that plasma is obtained from blood treated with an anticoagulant, while serum is the liquid portion remaining after blood has been allowed to clot. The clotting process in serum preparation can sometimes lead to the release of cellular components, potentially creating a more complex matrix. For this reason, plasma is often the preferred sample for quantitative bioanalysis. If switching between serum and plasma, a full method re-validation is necessary.

Q5: What are the best practices for sample handling and storage to ensure norethindrone stability?

Proper sample handling is critical to minimize pre-analytical errors.

  • Collection: Ensure the blood collection tube is filled to the indicated volume to maintain the correct blood-to-anticoagulant ratio.

  • Mixing: Gently invert the tube 8-10 times immediately after collection to ensure proper mixing with the anticoagulant. Do not shake vigorously to avoid hemolysis.

  • Centrifugation: Process the blood to separate plasma as soon as possible, ideally within 2 hours of collection.

  • Storage:

    • Short-term: For most hormone assays, storing plasma at 4°C is suitable for up to 120 hours when collected in EDTA tubes.

    • Long-term: For storage beyond 120 hours, plasma should be frozen at -20°C or, preferably, -80°C.

Troubleshooting Guide

This section addresses common issues encountered during the quantification of norethindrone in plasma.

Issue 1: Low or Inconsistent Norethindrone Recovery

  • Possible Cause 1: Matrix Effect (Ion Suppression). The chosen anticoagulant (e.g., EDTA) or other endogenous plasma components may be co-eluting with norethindrone and suppressing its signal in the mass spectrometer.

    • Solution:

      • Optimize Chromatography: Modify the LC gradient to better separate norethindrone from the interfering matrix components.

      • Improve Sample Cleanup: Switch from a simple protein precipitation method to a more robust technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more interferences.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Norethindrone-d6) is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.

  • Possible Cause 2: Analyte Degradation. Improper sample storage (e.g., extended time at room temperature) may have led to the degradation of norethindrone.

    • Solution: Review sample handling and storage protocols. Ensure that samples were promptly centrifuged and stored at the appropriate temperature (4°C or frozen). Conduct stability tests to confirm norethindrone's stability under your specific processing and storage conditions.

Diagram: Troubleshooting Logic for Low Analyte Recovery

G start Start: Low or Inconsistent Norethindrone Recovery q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? start->q1 sol1 Implement a SIL-IS (e.g., this compound). This is the most effective way to compensate for matrix effects. q1->sol1 No q2 Was sample cleanup robust? (e.g., SPE or LLE) q1->q2 Yes ans1_no No ans1_yes Yes sol2 Improve sample cleanup. Switch from Protein Precipitation to SPE or LLE to better remove interfering matrix components. q2->sol2 No q3 Was chromatography optimized to separate analyte from matrix? q2->q3 Yes ans2_no No (e.g., used Protein Precipitation) ans2_yes Yes sol3 Optimize LC method. Adjust gradient, flow rate, or column chemistry to improve separation. q3->sol3 No end If issues persist, investigate sample stability, collection tube contaminants, or instrument performance. q3->end Yes ans3_no No ans3_yes Yes

Caption: A flowchart for diagnosing and resolving low analyte recovery.

Issue 2: Results are Consistently Lower Than Expected (Systematic Bias)

  • Possible Cause: Dilution from Liquid Anticoagulant. If using sodium citrate tubes, the liquid anticoagulant dilutes the blood sample by a fixed ratio (typically 1:9), leading to approximately 10-11% lower concentrations.

    • Solution:

      • Switch to a Different Anticoagulant: Use a tube with a spray-dried anticoagulant like K₂EDTA or Lithium Heparin to avoid dilution.

      • Ensure Correct Fill Volume: Under-filling a liquid anticoagulant tube will cause a greater-than-expected dilution and magnify the error.

      • Apply a Correction Factor: While not ideal, you can mathematically correct for the known dilution factor. This approach assumes a precise fill volume and should be used with caution.

Experimental Protocols

Protocol: Evaluating Anticoagulant Impact on Norethindrone Quantification by LC-MS/MS

This protocol outlines a procedure for researchers to determine the optimal anticoagulant for their specific bioanalytical method.

  • Objective: To compare the performance of K₂EDTA, Lithium Heparin, and Sodium Citrate on the accuracy and precision of norethindrone quantification in human plasma.

  • Materials:

    • Blood collection tubes (K₂EDTA, Lithium Heparin, Sodium Citrate).

    • Norethindrone analytical standard and a stable isotope-labeled internal standard (SIL-IS).

    • Human whole blood from at least 6 healthy volunteers.

    • Standard laboratory equipment for plasma processing (centrifuge, pipettes, etc.).

    • Validated LC-MS/MS system and method.

  • Procedure:

    • Blood Collection: From each volunteer, draw blood directly into one of each type of anticoagulant tube. Ensure all tubes are filled to the correct volume.

    • Plasma Preparation:

      • Gently invert all tubes 8-10 times.

      • Within 1 hour, centrifuge all tubes at 1,500 x g for 15 minutes at 4°C to separate plasma.

      • Carefully aspirate the plasma supernatant from each tube into separate, clearly labeled polypropylene tubes.

    • Spiking and Sample Preparation:

      • Create three pools of plasma, one for each anticoagulant type.

      • Prepare a set of calibration standards and quality control (QC) samples (Low, Mid, High concentrations) by spiking known amounts of norethindrone standard into each plasma pool.

      • Process all samples (blanks, standards, and QCs for each anticoagulant type) using your established extraction procedure (e.g., SPE or LLE), adding the SIL-IS at the appropriate step.

    • LC-MS/MS Analysis: Analyze the extracted samples according to your validated LC-MS/MS method.

  • Data Analysis and Acceptance Criteria:

    • Matrix Effect Factor (MEF): Calculate the MEF for each anticoagulant. This is typically done by comparing the peak area of an analyte spiked into an extracted blank plasma sample to the peak area of the analyte in a pure solvent. An MEF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

    • Accuracy and Precision: For each anticoagulant, construct a calibration curve and quantify the QC samples. The results should meet the standard regulatory acceptance criteria (e.g., within ±15% of the nominal value, with a coefficient of variation ≤15%).

    • Recovery: Assess the extraction recovery for each anticoagulant type.

Diagram: General Workflow for Anticoagulant Evaluation

G cluster_collection 1. Sample Collection cluster_processing 2. Sample Processing cluster_analysis 3. Analysis & Evaluation c1 Collect Blood (n>=6 donors) c2 K2EDTA Tube c1->c2 c3 Li-Heparin Tube c1->c3 c4 Na-Citrate Tube c1->c4 p1 Centrifuge to Separate Plasma c2->p1 c3->p1 c4->p1 p2 Pool Plasma by Anticoagulant Type p1->p2 p3 Spike Calibrators & QCs p2->p3 p4 Extract Samples (e.g., SPE, LLE) p3->p4 a1 LC-MS/MS Analysis p4->a1 a2 Calculate: - Matrix Effect - Accuracy & Precision - Recovery a1->a2 a3 Select Optimal Anticoagulant a2->a3

Caption: A workflow for testing and selecting the best anticoagulant.

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Norethindrone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of norethindrone in biological matrices is paramount for pharmacokinetic, bioavailability, and bioequivalence studies. This guide provides a comprehensive comparison of a validated bioanalytical method for norethindrone using its stable isotope-labeled internal standard, norethindrone-d6, against alternative approaches. Detailed experimental protocols and performance data are presented to aid in the selection and implementation of the most suitable method for your research needs.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a preferred approach in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variability and enhancing the accuracy and precision of the results.[1] This guide delves into a specific LC-MS/MS method employing this compound and compares it with methods utilizing other internal standards, such as norethindrone-¹³C₂ and estradiol, as well as alternative sample preparation techniques.

Comparative Analysis of Bioanalytical Methods

The selection of an appropriate bioanalytical method hinges on various factors, including the required sensitivity, the nature of the biological matrix, available equipment, and the desired throughput. The following tables summarize the performance characteristics of different validated methods for norethindrone quantification.

Table 1: Comparison of LC-MS/MS Methods for Norethindrone Quantification

ParameterMethod 1 (this compound IS)Method 2 (Norethindrone-¹³C₂ IS)Method 3 (Estradiol IS, HPLC-UV)
Internal Standard This compoundNorethindrone-¹³C₂Estradiol
Instrumentation UPLC-MS/MSUPLC-MS/MSHPLC-UV
Sample Preparation Solid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)Liquid-Liquid Extraction (LLE)
Linearity Range 0.1608 - 34.9782 ng/mL[2]50.0 - 25000 pg/mL0.04 - 2.50 µg/mL
Lower Limit of Quantification (LLOQ) 0.1608 ng/mL50.0 pg/mL40 ng/mL
Recovery Not explicitly stated, but matrix effect was significantHigh and consistentHigh and consistent
Precision (%CV) <15%<8.1%Not explicitly stated
Accuracy (%RE) Within ±15%99.2 - 108.4%Not explicitly stated

Table 2: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity, good cleanup, potential for automation.Can be more time-consuming and costly than LLE.
Supported Liquid Extraction (SLE) Aqueous sample is absorbed onto a solid support, and the analyte is eluted with an immiscible organic solvent.Simple, rapid, provides clean extracts.May not be suitable for all analytes.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Simple, inexpensive.Can be labor-intensive, may form emulsions, less selective than SPE.

Experimental Protocols

This section provides a detailed methodology for a validated bioanalytical method for norethindrone using this compound as the internal standard, based on established protocols.

Method 1: Norethindrone Quantification by UPLC-MS/MS with Solid-Phase Extraction

1. Preparation of Standards and Quality Control (QC) Samples:

  • Stock solutions of norethindrone and this compound are prepared in a suitable organic solvent (e.g., methanol).

  • Calibration standards and QC samples are prepared by spiking appropriate amounts of the norethindrone stock solution into control human plasma.

2. Sample Preparation (Solid-Phase Extraction):

  • To 600 µL of plasma sample, add 50 µL of the this compound internal standard solution.

  • Condition a solid-phase extraction cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 0.05 M ammonium acetate followed by two washes with 1 mL of 5% methanol in water.

  • Dry the cartridge for approximately 3 minutes.

  • Elute the analyte and internal standard with 300 µL of the mobile phase.

3. UPLC-MS/MS Analysis:

  • Chromatographic System: Waters Acquity UPLC system or equivalent.

  • Column: Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase: 2 mM ammonium formate buffer and acetonitrile (40:60, v/v).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Source: Electrospray Ionization (ESI).

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for norethindrone and this compound.

4. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • The concentrations of norethindrone in the QC and unknown samples are determined from the calibration curve.

Experimental Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound IS Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elution Elution SPE->Elution UPLC UPLC Separation Elution->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification Method_Selection start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity cost Cost a Major Constraint? sensitivity->cost No lcmsms_sil LC-MS/MS with SIL-IS (this compound or -¹³C₂) sensitivity->lcmsms_sil Yes throughput High Throughput Needed? throughput:s->lcmsms_sil:n No automation Consider Automated Sample Prep (e.g., SLE, SPE) throughput->automation Yes lcmsms_analog LC-MS/MS with Analog IS cost->lcmsms_analog No hplc_uv HPLC-UV with Analog IS cost->hplc_uv Yes lcmsms_sil->throughput

References

A Comparative Guide to Internal Standards for Norethindrone Analysis: Norethindrone-d6 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Norethindrone-d6 and other commonly employed internal standards for the quantitative analysis of Norethindrone in biological matrices. The selection of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results in chromatographic methods by correcting for variability during sample preparation and analysis. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable IS for your research needs.

Principles of Internal Standardization in Norethindrone Analysis

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization (if any), and chromatographic separation, without interfering with the analyte's detection. The two main types of internal standards used for Norethindrone analysis are Stable Isotope-Labeled (SIL) internal standards and structural analogs.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. They are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). This results in a higher mass-to-charge ratio (m/z) detectable by mass spectrometry (MS), while maintaining nearly identical physicochemical properties to the analyte. This compound and Norethindrone-¹³C₂ are examples of SIL internal standards.

  • Structural Analogs: These are compounds with a chemical structure similar to the analyte but different enough to be chromatographically or spectrometrically distinguished. Estradiol is an example of a structural analog used as an internal standard for Norethindrone analysis.

Performance Comparison of Internal Standards

The following tables summarize the performance data for this compound, Norethindrone-¹³C₂, and Estradiol based on published analytical methods.

Table 1: Performance Data for Norethindrone Analysis using this compound as Internal Standard (UPLC-MS/MS)

Performance MetricResult
Precision (%CV) Intra-run: 0.7 to 5.3; Inter-run: 2.0 to 3.8
Accuracy (%RE) Intra-run: -8.2 to -2.6
Lower Limit of Quantification (LLOQ) 50 pg/mL
Mean % Recovery 84.8
IS Normalized Matrix Factor 0.978 - 0.986

Data sourced from a validated UPLC-MS/MS method for Norethindrone in human plasma.[1]

Table 2: Performance Data for Norethindrone Analysis using Norethindrone-¹³C₂ as Internal Standard (LC-MS/MS)

Performance MetricResult
Precision (%RSD) Inter-day: <6.8
Accuracy (%RE) Inter-day: <4.4
Linearity Range 50 - 10000 pg/mL

Data from a validated LC-MS/MS method for the simultaneous determination of Norethindrone and Ethinyl Estradiol in human plasma.

Table 3: Performance Data for Norethindrone Analysis using Estradiol as Internal Standard (RP-HPLC-UV)

Performance MetricResult
Linearity Range 0.04 - 2.50 µg/mL
Mean Recovery (%) >96.28
Precision (%RSD) Intra-day: 0.89-2.12; Inter-day: 1.15-2.54
Accuracy (% Error) Intra-day: 0.56-2.34; Inter-day: 0.89-2.78

Data from a validated RP-HPLC-UV method for Norethindrone in plasma and tissues.

Experimental Protocols

Detailed methodologies for the analytical methods cited above are provided below.

Method 1: UPLC-MS/MS Analysis of Norethindrone using this compound Internal Standard[1]
  • Instrumentation: Shimadzu Nexera UPLC system coupled with an AB Sciex API-6500 mass spectrometer.

  • Chromatographic Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, Waters.

  • Mobile Phase: Isocratic elution with a mixture of Water:Acetonitrile:Acetic Acid (65:35:0.1, v/v/v).

  • Sample Preparation: One-step liquid-liquid extraction.

  • Derivatization: Use of Hydroxylamine to enhance MS sensitivity.

  • MS/MS Detection:

    • Norethindrone Transition: 314.2 → 124.2 m/z

    • This compound Transition: 320.2 → 128.2 m/z

Method 2: LC-MS/MS Analysis of Norethindrone using Norethindrone-¹³C₂ Internal Standard
  • Instrumentation: High-performance liquid chromatography system with a tandem mass spectrometer.

  • Chromatographic Column: Genesis RP-18, 50 mm x 4.6 mm, 3 µm.

  • Mobile Phase: Gradient elution with a mobile phase consisting of acetonitrile, water, and formic acid.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Extraction from human plasma with n-butyl chloride.

  • Derivatization: The extract was derivatized with dansyl chloride.

  • MS/MS Detection:

    • Norethindrone Transition: Not specified in the provided abstract.

    • Norethindrone-¹³C₂ Transition: Not specified in the provided abstract.

Method 3: RP-HPLC-UV Analysis of Norethindrone using Estradiol Internal Standard
  • Instrumentation: A reversed-phase high-performance liquid chromatography system with a UV detector.

  • Chromatographic Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 240 nm.

  • Sample Preparation: Liquid-liquid extraction from plasma.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound or alternative) sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction derivatization Derivatization (Optional) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution hplc Chromatographic Separation (HPLC/UPLC) reconstitution->hplc ms Detection (MS/MS or UV) hplc->ms integration Peak Area Integration ms->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification is_selection cluster_sil Stable Isotope-Labeled (SIL) IS cluster_analog Structural Analog IS start Internal Standard Selection for Norethindrone Analysis cluster_sil cluster_sil start->cluster_sil cluster_analog cluster_analog start->cluster_analog sil_pros Pros: - Co-elution with analyte - Similar ionization & extraction - High accuracy & precision sil_cons Cons: - Higher cost - Potential for isotopic interference norethindrone_d6 This compound norethindrone_c13 Norethindrone-¹³C₂ analog_pros Pros: - Lower cost - Readily available analog_cons Cons: - Different retention time - Potential for different ionization  & extraction efficiency estradiol Estradiol cluster_sil->norethindrone_d6 cluster_sil->norethindrone_c13 cluster_analog->estradiol

References

A Comparative Guide to Norethindrone Quantification in Human Plasma: RP-HPLC-UV and UPLC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two common analytical methods for the quantification of norethindrone in human plasma: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of norethindrone.

Data Presentation: A Side-by-Side Look at Performance

The selection of an analytical method for norethindrone quantification is critical and often depends on the required sensitivity, selectivity, and sample throughput. The following table summarizes the key quantitative performance parameters of a validated RP-HPLC-UV method and a UPLC-MS/MS method, based on published data.

Performance ParameterRP-HPLC-UV MethodUPLC-MS/MS Method
Linearity Range 0.05 - 2 µg/mL50 - 10,000 pg/mL
Correlation Coefficient (r) > 0.99Not explicitly stated, but method was fully validated
Lower Limit of Quantification (LLOQ) 50 ng/mL50 pg/mL
Intra-day Precision (%CV) Not explicitly stated2.9% to 5.2%
Inter-day Precision (%CV) <6.8%2.0% to 4.7%
Intra-day Accuracy (%RE) Not explicitly stated-8.2% to -2.6%
Inter-day Accuracy (%RE) <4.4%Not explicitly stated
Mean Recovery (%) > 85%84.8%

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are the methodologies for the RP-HPLC-UV and UPLC-MS/MS quantification of norethindrone in human plasma.

RP-HPLC-UV Method

This method offers a cost-effective approach for the quantification of norethindrone, suitable for studies where high sensitivity is not the primary requirement.

Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add an internal standard (e.g., estradiol).

  • Perform liquid-liquid extraction using an organic solvent.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 35°C.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Chromatographic Conditions

  • Instrument: Merck Hitachi La Chrom HPLC system with a UV/Vis detector.

  • Column: Thermo Scientific C18 (250×4.6 mm ID, 5 µm pore size).

  • Mobile Phase: Deionized water:acetonitrile (60:40, v/v).

  • Flow Rate: 1.3 mL/min (isocratic).

  • Injection Volume: 100 µL.

  • Detection Wavelength: 245 nm.

  • Retention Times: Estradiol (Internal Standard) at 7.23 ± 0.2 min and Norethindrone at 9.04 ± 0.2 min.

UPLC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring the detection of low concentrations of norethindrone.

Sample Preparation (Liquid-Liquid Extraction and Derivatization) [1]

  • Utilize a one-step liquid-liquid extraction on a Tomtec instrument with a sample volume of 50 µL.

  • To enhance mass spectrometric sensitivity, derivatize the extracted norethindrone with hydroxylamine.

Chromatographic and Mass Spectrometric Conditions [1]

  • HPLC System: Shimadzu Nexera.

  • Mass Spectrometer: AB Sciex API-6500.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, Waters.

  • Mobile Phase:

    • A: Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v).

    • B: Acetonitrile.

  • Solvent Program: Isocratic.

  • Mass Spectrometry Parameters:

    • Norethindrone Transition (m/z): 314.2 → 124.2.

    • Norethindrone-d6 (Internal Standard) Transition (m/z): 320.2 → 128.2.

Visualizing the Workflow

To better understand the procedural flow of these analytical methods, the following diagrams illustrate the key steps from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for UPLC-MS/MS) Evaporation->Derivatization Optional Injection Inject into Chromatography System Reconstitution->Injection Derivatization->Reconstitution Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data Data Acquisition and Processing Detection->Data Quantification Quantification Data->Quantification Report Generate Report Quantification->Report

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Norethindrone Measurement with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides an objective comparison of analytical methodologies for the measurement of Norethindrone, a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapy. We present supporting experimental data that highlights the enhanced accuracy and precision achieved when employing a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS) compared to alternative methods such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely regarded as the gold standard in quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, relies on the principle that a deuterated internal standard is chemically and physically almost identical to the analyte. Consequently, it behaves nearly identically during sample extraction, chromatography, and ionization, effectively compensating for variability and matrix effects.

Performance Comparison: Quantitative Data

The following tables summarize the accuracy and precision data from validated bioanalytical methods for Norethindrone quantification. The data clearly demonstrates the superior performance of the LC-MS/MS method utilizing a deuterated internal standard.

Table 1: Accuracy and Precision of Norethindrone Measurement by LC-MS/MS with a Deuterated Internal Standard

Quality Control LevelNominal Concentration (pg/mL)Accuracy (% Mean)Precision (% CV)
LLOQ50.099.2 - 108.4< 8.1
Low15099.2 - 108.4< 8.1
Mid1250099.2 - 108.4< 8.1
High2000099.2 - 108.4< 8.1
Data adapted from a validated UPLC/MS/MS method for the determination of Norethindrone in human plasma[1].

Table 2: Accuracy and Precision of Norethindrone Measurement by HPLC-UV with a Non-Deuterated Internal Standard

Quality Control LevelNominal Concentration (µg/mL)Intra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
Low0.0598.6101.41.83.2
Mid0.5100.2100.80.91.5
High2.0101.5101.10.50.8
Data adapted from a validated RP-HPLC method for estimating Norethindrone in plasma[2]. Note the different concentration units compared to the LC-MS/MS method, reflecting the lower sensitivity of HPLC-UV.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the key aspects of the experimental protocols for the two compared methods.

Protocol 1: LC-MS/MS with Deuterated Internal Standard

Sample Preparation:

  • Aliquots of human plasma (0.250 mL) are spiked with the deuterated internal standard, Norethindrone-¹³C₂.

  • The samples are subjected to supported liquid extraction (SLE).

  • The organic solvent is evaporated, and the residue is reconstituted for analysis.

Liquid Chromatography:

  • System: Ultra Performance Liquid Chromatography (UPLC)

  • Column: Waters BEH C18 (100 mm × 2.1mm, 1.7 μm)

  • Mobile Phase A: 0.05% formic acid in water:acetonitrile (65:35, v/v)

  • Mobile Phase B: 0.05% formic acid in methanol:acetonitrile (50:50, v/v)

  • Flow Rate: 0.500 mL/min

Mass Spectrometry:

  • System: Tandem Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: HPLC-UV with Non-Deuterated Internal Standard

Sample Preparation:

  • Plasma samples are spiked with the internal standard, estradiol.

  • Liquid-liquid extraction is performed.

  • The organic phase is evaporated, and the residue is reconstituted in the mobile phase.

Liquid Chromatography:

  • System: High-Performance Liquid Chromatography (HPLC)

  • Column: Thermo Scientific C18 (250×4.6 mm ID, 5 µm pore size)

  • Mobile Phase: Deionized water:acetonitrile (60:40, v/v)

  • Flow Rate: 1.3 ml/min

  • Detection: UV at 245 nm

Visualizing the Workflow and Mechanism of Action

To further elucidate the processes involved, the following diagrams illustrate the analytical workflow and the biological mechanism of action of Norethindrone.

Analytical_Workflow cluster_LCMS LC-MS/MS with Deuterated Standard cluster_HPLC HPLC-UV with Non-Deuterated Standard plasma_lcms Plasma Sample spike_lcms Spike with Norethindrone-¹³C₂ plasma_lcms->spike_lcms sle Supported Liquid Extraction (SLE) spike_lcms->sle evap_recon_lcms Evaporate & Reconstitute sle->evap_recon_lcms uplc UPLC Separation evap_recon_lcms->uplc msms Tandem MS Detection uplc->msms data_lcms High Accuracy & Precision Data msms->data_lcms plasma_hplc Plasma Sample spike_hplc Spike with Estradiol plasma_hplc->spike_hplc lle Liquid-Liquid Extraction (LLE) spike_hplc->lle evap_recon_hplc Evaporate & Reconstitute lle->evap_recon_hplc hplc HPLC Separation evap_recon_hplc->hplc uv UV Detection hplc->uv data_hplc Standard Accuracy & Precision Data uv->data_hplc Norethindrone_Signaling_Pathway cluster_cell Target Cell cluster_nucleus norethindrone Norethindrone pr Progesterone Receptor (PR) norethindrone->pr complex Norethindrone-PR Complex pr->complex nucleus Nucleus complex->nucleus dna DNA (Progesterone Response Elements) transcription Modulation of Gene Transcription dna->transcription mrna mRNA transcription->mrna protein Protein Synthesis (Cellular Response) mrna->protein

References

A Comparative Analysis of Norethindrone and Norethindrone Acetate: Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacokinetic and metabolic profiles of norethindrone and its pro-drug, norethindrone acetate. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Introduction

Norethindrone, a second-generation synthetic progestin, and its acetylated form, norethindrone acetate, are widely used in hormonal contraception and for the treatment of various gynecological disorders.[1][2] While structurally similar, their formulation as a free alcohol versus an ester influences their pharmacokinetic properties. Norethindrone acetate is the acetic acid ester of norethindrone.[3] Upon oral administration, norethindrone acetate is rapidly and completely deacetylated to its active form, norethindrone, during first-pass metabolism in the intestine and liver.[1][3] Consequently, the systemic disposition of norethindrone acetate is virtually indistinguishable from that of orally administered norethindrone. On a weight basis, norethindrone acetate is considered to be twice as potent as norethindrone.

Pharmacokinetic Profiles

The pharmacokinetic parameters of norethindrone and norethindrone acetate are summarized in the tables below. It is important to note that when norethindrone acetate is administered, the measured analyte in plasma is typically norethindrone.

Table 1: Single-Dose Pharmacokinetic Parameters of Norethindrone Following Oral Administration of Norethindrone and Norethindrone Acetate in Healthy Women

ParameterNorethindrone (0.35 mg)Norethindrone (from 5 mg Norethindrone Acetate)
Tmax (h) 1 - 2~2
Cmax (pg/mL) 4816.8 ± 1532.626,190 ± 6,190
AUC (0-inf) (ng/mL*h) Not consistently reported166.90 ± 56.28
Terminal Elimination Half-life (t1/2) (h) ~8~9
Absolute Bioavailability (%) ~65~64 (for norethindrone)

Table 2: Distribution and Clearance of Norethindrone

ParameterValue
Protein Binding 36% to SHBG, 61% to albumin
Volume of Distribution (Vd) ~4 L/kg
Plasma Clearance Rate ~600 L/day or ~0.4 L/hr/kg

Metabolism and Excretion

Norethindrone undergoes extensive biotransformation, primarily in the liver. The primary metabolic pathway involves the reduction of the A-ring, leading to the formation of 5α-dihydro- and 3β,5α-tetrahydro-norethindrone metabolites. These metabolites are then conjugated with sulfate and glucuronide before excretion. Less than 5% of a norethindrone dose is excreted unchanged. Over 50% of the administered dose is excreted in the urine, and 20-40% is eliminated in the feces.

A notable aspect of norethindrone and norethindrone acetate metabolism is their partial conversion to the potent synthetic estrogen, ethinyl estradiol. This conversion, although a small fraction of the total dose, can be clinically significant, especially at higher therapeutic doses of norethindrone acetate. Studies have shown that the conversion ratio of norethindrone acetate to ethinyl estradiol ranges from 0.20% to 1.0%.

Metabolism cluster_absorption Absorption & First-Pass Metabolism cluster_circulation Systemic Circulation cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Norethindrone Acetate (Oral) Norethindrone Acetate (Oral) Norethindrone Norethindrone Norethindrone Acetate (Oral)->Norethindrone Rapid & Complete Deacetylation Norethindrone (Oral) Norethindrone (Oral) Norethindrone (Oral)->Norethindrone Norethindrone_Circulating Norethindrone Norethindrone->Norethindrone_Circulating A-Ring Reduction A-Ring Reduction (5α- and 5β-reductase, 3α- and 3β-HSD) Norethindrone_Circulating->A-Ring Reduction Aromatization Aromatization Norethindrone_Circulating->Aromatization Reduced Metabolites 5α-dihydronorethindrone 3β,5α-tetrahydronorethindrone A-Ring Reduction->Reduced Metabolites Conjugation Conjugation (Sulfation & Glucuronidation) Reduced Metabolites->Conjugation Conjugated Metabolites Sulfate and Glucuronide Metabolites Conjugation->Conjugated Metabolites Urine Urine Conjugated Metabolites->Urine Feces Feces Conjugated Metabolites->Feces Ethinyl Estradiol Ethinyl Estradiol Aromatization->Ethinyl Estradiol

Metabolic pathway of norethindrone acetate and norethindrone.

Experimental Protocols

The data presented in this guide are derived from various clinical and pharmacokinetic studies. The methodologies employed in these studies are crucial for the interpretation of the results.

Bioanalytical Methods: Quantification of norethindrone and its metabolites in biological matrices (plasma, serum) is typically performed using highly sensitive and specific analytical techniques.

  • Radioimmunoassay (RIA): Historically, RIA has been a common method for the determination of steroid hormone concentrations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for bioanalysis due to its high selectivity and sensitivity. A typical LC-MS/MS workflow for norethindrone analysis is described below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma/Serum Collection Plasma/Serum Collection Protein Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma/Serum Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer HPLC Separation High-Performance Liquid Chromatography (HPLC Separation) Supernatant Transfer->HPLC Separation Mass Spectrometry Tandem Mass Spectrometry (MS/MS Detection) HPLC Separation->Mass Spectrometry Data Acquisition Data Acquisition & Quantification Mass Spectrometry->Data Acquisition

Typical LC-MS/MS experimental workflow for norethindrone.

Clinical Study Design: Pharmacokinetic parameters are typically determined in healthy female volunteers under controlled conditions.

  • Study Design: A common design is a randomized, two-way crossover study. This design allows for within-subject comparison of different formulations or doses.

  • Dosing: Subjects receive a single oral dose of the study drug after an overnight fast.

  • Blood Sampling: Serial blood samples are collected at predefined time points post-dose to characterize the drug's absorption, distribution, and elimination phases.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Conclusion

Norethindrone acetate acts as a rapidly absorbed and completely converted prodrug of norethindrone. Their pharmacokinetic profiles are largely overlapping following oral administration, with the primary circulating active moiety being norethindrone. The metabolism of norethindrone is extensive, involving A-ring reduction and subsequent conjugation. The partial conversion of both compounds to ethinyl estradiol is a critical consideration in their clinical application, particularly at higher doses. The experimental protocols outlined provide a basis for the reliable and accurate characterization of the pharmacokinetics of these important synthetic progestins.

References

The Gold Standard in Steroid Analysis: Unveiling the Advantages of Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of steroid quantification, the choice of an internal standard is a pivotal decision that directly dictates the quality and reliability of analytical data. This guide provides an in-depth comparison of stable isotope-labeled internal standards (SIL-ISs) against other common methodologies, principally the use of structural analogs. Supported by experimental data, this document elucidates why SIL-ISs are widely regarded as the "gold standard" in steroid analysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS/MS).

The accurate measurement of endogenous and synthetic steroids in complex biological matrices is fraught with challenges. Analyte loss during sample preparation, variability in instrument response, and the unpredictable nature of matrix effects can all introduce significant error. An internal standard (IS) is incorporated into the analytical workflow to mitigate these variables. The ideal IS mimics the physicochemical properties of the analyte of interest, co-eluting during chromatography and exhibiting a similar response in the mass spectrometer. This allows for the normalization of the analyte's signal, thereby correcting for inconsistencies throughout the analytical process.

Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This subtle alteration in mass allows the mass spectrometer to differentiate the SIL-IS from the endogenous analyte while maintaining nearly identical chemical and physical behavior. In contrast, structural analogs are molecules with a similar but not identical chemical structure to the analyte.

Performance Comparison: The Decisive Edge of Stable Isotope Dilution

The core advantage of a SIL-IS lies in its ability to behave almost identically to the target analyte throughout the entire analytical procedure. This "like-for-like" behavior provides a superior level of correction compared to structural analogs. The following tables summarize the performance differences based on experimental data.

Table 1: Accuracy and Precision in Steroid Analysis
Internal Standard TypeAnalyteMatrixAccuracy (Bias %)Precision (%RSD)Reference
Stable Isotope-Labeled TestosteroneHuman Serum-0.63% to +1.44%2.21% to 3.66%[1]
Structural AnalogNot SpecifiedNot SpecifiedCan be significantGenerally higher than SIL-IS
Stable Isotope-Labeled CortisolHair-13.6% to +10.9%<8.9%[2]
Structural AnalogNot SpecifiedNot SpecifiedProne to larger deviationsVariable
Stable Isotope-Labeled 19 SteroidsPlasma/Serum-8.2% to +10.7%<15%[3]
No Internal StandardNot SpecifiedNot SpecifiedHighly inaccuratePoor

Data synthesized from multiple sources to illustrate typical performance.

Table 2: Efficacy in Matrix Effect Compensation
Internal Standard TypeAnalyteMatrixObservationReference
Stable Isotope-Labeled TestosteroneHuman SerumEffectively counterbalances matrix effects[1]
Structural AnalogNot SpecifiedBiologicalMay not adequately compensate due to differences in ionization efficiency
Stable Isotope-Labeled CortisolHairMinimal matrix effects observed with SIL-IS[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of testosterone and cortisol using stable isotope-labeled internal standards.

Experimental Protocol 1: Quantification of Testosterone in Human Serum by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of serum sample, calibrator, or quality control sample into a clean microcentrifuge tube.

  • Add 10 µL of the testosterone-¹³C₃ internal standard solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 40% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the following transitions:

    • Testosterone: [Specify precursor > product ion]

    • Testosterone-¹³C₃: [Specify precursor > product ion]

Experimental Protocol 2: Quantification of Cortisol in Hair by LC-MS/MS

1. Sample Preparation

  • Wash 20 mg of hair with isopropanol to remove external contaminants.

  • Dry the hair and pulverize it using a ball mill.

  • To the powdered hair, add 1 mL of methanol and the deuterated cortisol (cortisol-d₄) internal standard.

  • Incubate at 45°C for 18 hours with shaking.

  • Centrifuge and transfer the methanol supernatant to a new tube.

  • Evaporate the methanol to dryness and reconstitute in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: Biphenyl column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate cortisol from other endogenous compounds.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: ESI in positive mode.

  • Detection: MRM of the following transitions:

    • Cortisol: [Specify precursor > product ion]

    • Cortisol-d₄: [Specify precursor > product ion]

Visualizing the Workflow and Rationale

To better illustrate the processes and logical relationships in steroid analysis using internal standards, the following diagrams are provided.

Steroid Analysis Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Addition of SIL-IS Addition of SIL-IS Sample Collection->Addition of SIL-IS Extraction Extraction Addition of SIL-IS->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Caption: General workflow for steroid analysis using a stable isotope-labeled internal standard.

Error Compensation Logic Analyte Analyte Analytical Variability Analytical Variability Analyte->Analytical Variability Affected by SIL-IS SIL-IS SIL-IS->Analytical Variability Affected by Corrected Analyte Signal Corrected Analyte Signal Analytical Variability->Corrected Analyte Signal Corrected by SIL-IS Ratio

Caption: How a SIL-IS compensates for analytical variability.

Conclusion

The selection of an internal standard is a critical determinant of data quality in steroid analysis. While structural analogs can be a viable option in some scenarios, the evidence overwhelmingly supports the superiority of stable isotope-labeled internal standards. Their ability to closely mimic the behavior of the endogenous analyte provides robust compensation for a wide range of analytical variables, leading to unparalleled accuracy and precision. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative steroid analysis, the adoption of stable isotope dilution methodologies is not just a recommendation but a necessity for generating defensible and reliable data.

References

Navigating the Regulatory Maze: A Comparative Guide to Internal Standard Use in Bioanalytical Methods Under FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A cornerstone of robust and reliable bioanalytical methods is the appropriate use of internal standards (IS). Historically, navigating the distinct guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) required careful consideration. However, the landscape has been significantly streamlined with the global adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. This harmonized guideline now serves as the unified standard for both the FDA and EMA, ensuring a more consistent approach to drug submissions worldwide.

The primary role of an internal standard is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of an analyte in a biological matrix. The ICH M10 guideline provides a comprehensive framework for the selection, validation, and routine use of internal standards in bioanalytical assays.

Key Principles of Internal Standard Use under ICH M10

A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during sample processing.[1] The absence of an internal standard must be scientifically justified.[1] The selection of an appropriate internal standard is a critical step, with a stable isotope-labeled (SIL) version of the analyte being the preferred choice due to its similar physicochemical properties.[2] When a SIL-IS is not available, a structural analogue can be used.[2]

The concentration of the internal standard should be consistent across all samples and optimized to provide an adequate response without interfering with the analyte of interest. Throughout the analytical run, the internal standard response should be monitored to identify any potential issues that could compromise the integrity of the results.

Comparison of Key Acceptance Criteria

The following table summarizes the key quantitative acceptance criteria for the use of internal standards as outlined in the harmonized ICH M10 guideline, which is adhered to by both the FDA and EMA.

ParameterICH M10 Guideline (FDA/EMA)
IS Response in Blank Matrix (Selectivity) The response of any interfering peak at the retention time of the internal standard in blank matrix samples should be ≤ 5% of the internal standard response in the Lower Limit of Quantification (LLOQ) sample.
Analyte Interference in Zero Sample The response of any interfering peak at the retention time of the analyte in a zero sample (blank matrix spiked with the internal standard) should be ≤ 20% of the analyte response at the LLLOQ.
Internal Standard Response Variability While no explicit numerical acceptance criteria are mandated, a common industry practice is to investigate any significant variability. A typical trigger for investigation is when the IS response in study samples falls outside 50-150% of the mean IS response of the calibration standards and QCs in the same analytical run. The FDA guidance on IS response variability suggests that if the variability in incurred samples is similar to that in calibrators and QCs, it is unlikely to impact the results.
Internal Standard Stability The stability of the internal standard in stock and working solutions, as well as in the biological matrix under various storage conditions (bench-top, freeze-thaw, long-term), must be demonstrated. The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Experimental Protocols

Adherence to the ICH M10 guideline requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.

Internal Standard Suitability and Interference Check

Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte.

Protocol:

  • Prepare a set of blank matrix samples from at least six different sources.

  • Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.

  • Prepare LLOQ samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.

  • Analyze the blank, zero, and LLOQ samples according to the bioanalytical method.

  • Acceptance Criteria:

    • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.

    • The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.

Monitoring of Internal Standard Response

Objective: To monitor the consistency of the internal standard response across an analytical run.

Protocol:

  • During the analysis of a batch of study samples, calibration standards, and QC samples, record the peak area or height of the internal standard for each injection.

  • Plot the internal standard response versus injection order.

  • Calculate the mean and percent coefficient of variation (%CV) of the internal standard responses for the calibration standards and QCs.

  • Compare the internal standard responses of the study samples to the mean response of the calibration standards and QCs.

  • Action: Investigate any significant trends or deviations in the internal standard response of the study samples. This could include re-injection, re-extraction, or further method investigation depending on the nature and magnitude of the deviation.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the selection and evaluation of an internal standard in a bioanalytical method, as well as the relationship between the regulatory bodies and the harmonized guideline.

G cluster_0 Internal Standard Selection and Evaluation Workflow start Start: Method Development is_selection Select Internal Standard start->is_selection sil_is Stable Isotope-Labeled (SIL) IS Available? is_selection->sil_is use_sil Use SIL-IS (Preferred) sil_is->use_sil Yes use_analog Use Structural Analog sil_is->use_analog No validate_is Validate IS Suitability (Selectivity & Interference) use_sil->validate_is use_analog->validate_is monitor_response Monitor IS Response in each run validate_is->monitor_response acceptance_criteria IS Response Meets Acceptance Criteria? monitor_response->acceptance_criteria proceed Proceed with Sample Analysis acceptance_criteria->proceed Yes investigate Investigate & Troubleshoot acceptance_criteria->investigate No investigate->is_selection

Workflow for Internal Standard Selection and Evaluation.

G cluster_1 Regulatory Harmonization fda FDA ich ICH M10 Guideline fda->ich Adopts ema EMA ema->ich Adopts bioanalytical_method Bioanalytical Method Validation (Internal Standard Use) ich->bioanalytical_method Provides Framework for

FDA and EMA Adoption of the Harmonized ICH M10 Guideline.

References

Safety Operating Guide

Proper Disposal of Norethindrone-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of Norethindrone-d6 are critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As a deuterated synthetic progestin used in research, this compound and its parent compound are recognized for their potential health and environmental impacts. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Classification and Regulatory Overview

This compound, like its parent compound, requires careful handling due to its inherent hazardous properties. While it is not classified as a controlled substance by the Drug Enforcement Administration (DEA), its toxicological profile necessitates its management as a hazardous pharmaceutical waste.[1][2][3]

Key hazard classifications for the parent compound, Norethindrone, include:

  • Suspected of causing cancer (Carcinogenicity Category 2)[4]

  • May damage fertility or the unborn child (Reproductive Toxicity Category 1A)[4]

  • Very toxic to aquatic life with long-lasting effects (Aquatic Chronic Category 1)

Due to these characteristics, releasing this compound into the environment, particularly through sewer systems, is strictly discouraged and regulated. The Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA) Subpart P.

Disposal and Management Data

The following table summarizes key regulatory and technical data for the proper disposal of this compound.

ParameterGuideline / SpecificationCitation
DEA Schedule Not a controlled substance
RCRA Status Not explicitly listed; however, should be managed as hazardous pharmaceutical waste due to toxicity and ecotoxicity.
Reportable Quantity (RQ) 100 lbs (45.4 kg) (Default for unlisted toxic hazardous wastes)
Primary Disposal Method High-Temperature Incineration
Incineration Temperature 850°C - 1200°C
Incinerator Gas Residence Time ≥ 2 seconds

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential procedures for safely managing this compound waste from generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn to minimize exposure risks.

  • Gloves: Use compatible chemical-resistant gloves.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

Step 2: Waste Segregation and Collection

Proper segregation is the foundation of compliant waste management.

  • Designate a Waste Stream: Identify this compound waste (e.g., pure compound, contaminated labware, solutions) as "Hazardous Pharmaceutical Waste."

  • Use a Dedicated Container: Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical. Do not mix with non-hazardous or other types of chemical waste.

  • Avoid Contamination: Ensure that only this compound and associated contaminated materials are placed in the designated container to prevent chemical reactions and to ensure proper disposal routing.

Step 3: Labeling and Storage

Accurate labeling is a critical compliance requirement.

  • Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Identify Contents: List any solvents or other chemicals present in the waste mixture.

  • Store Safely: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

Step 4: Arrange for Professional Disposal

Final disposal must be conducted by a licensed and qualified hazardous waste management service.

  • Contact a Licensed Vendor: Engage with your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor to arrange for pickup and disposal.

  • Specify Incineration: Ensure the vendor will dispose of the waste via high-temperature incineration, which is the required method for destroying hazardous pharmaceutical compounds.

  • Prohibit Other Methods: Do not dispose of this compound in regular trash, down the drain, or through any method other than certified incineration. Drain disposal is prohibited and harmful due to the compound's high aquatic toxicity.

Step 5: Maintain Documentation

Keep meticulous records of all waste disposal activities.

  • Waste Manifest: Retain a copy of the hazardous waste manifest provided by the disposal vendor. This document tracks the waste from your facility to its final destination.

  • Internal Logs: Maintain an internal log detailing the quantities of this compound waste generated and the dates of disposal.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

Norethindrone_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage & Labeling cluster_disposal Final Disposal cluster_prohibit Prohibited Actions start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate into a Designated 'Hazardous Pharmaceutical Waste' Container ppe->segregate Step 2 label_waste Label Container: 'Hazardous Waste' 'this compound' List all constituents store_waste Store Sealed Container in a Secure Satellite Accumulation Area label_waste->store_waste Step 3 contact_ehs Contact EHS or Licensed Hazardous Waste Vendor store_waste->contact_ehs Step 4 incinerate Waste transported for High-Temperature Incineration contact_ehs->incinerate document Retain Waste Manifest & Document Disposal incinerate->document Step 5 prohibit_drain DO NOT Dispose Down Drain prohibit_trash DO NOT Dispose in Regular Trash

This compound Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Norethindrone-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Norethindrone-d6. The following procedural steps are based on the hazardous properties of the parent compound, norethindrone, and best practices for managing potent pharmaceutical compounds.

Hazard Identification and Risk Assessment

Norethindrone, the parent compound of this compound, is classified as a hazardous substance.[1] It is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children.[1][2] Therefore, this compound should be handled with the same level of caution as a potent compound. A thorough risk assessment should be conducted before any handling activities to identify potential exposure routes and implement appropriate control measures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high risk of aerosol or dust generation.[3][4]
Reusable Half or Full-Facepiece RespiratorTo be used with P100/FFP3 particulate filters. A proper fit test is mandatory.
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated.
Body Protection Disposable CoverallsMade from materials like Tyvek® to protect against chemical splashes and dust.
Dedicated Lab CoatShould be worn over personal clothing and professionally laundered or disposed of as hazardous waste.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield offers additional protection.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area.

Engineering Controls

Engineering controls are the primary means of minimizing exposure and should be implemented whenever feasible.

Control TypeDescription
Process Isolation Use of closed systems such as glove boxes or isolators for weighing, transferring, and other manipulations of the compound.
Ventilation All handling of this compound powder should be performed in a certified chemical fume hood or other ventilated enclosure. The facility's air handling system should be single-pass to prevent cross-contamination.
Containment Use of containment devices like flexible or rigid isolators can provide a high level of operator protection.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to ensure safety.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Designated Handling Area gather_materials 2. Assemble All Necessary Equipment and Materials prep_area->gather_materials don_ppe 3. Don Appropriate PPE in Correct Sequence gather_materials->don_ppe weighing 4. Weigh and Aliquot in a Contained Environment don_ppe->weighing Enter Handling Area experiment 5. Perform Experimental Procedures weighing->experiment decontaminate 6. Decontaminate Surfaces and Equipment experiment->decontaminate segregate_waste 7. Segregate and Label All Waste decontaminate->segregate_waste doff_ppe 8. Doff PPE in Designated Area segregate_waste->doff_ppe final_disposal Proceed to Waste Disposal doff_ppe->final_disposal Exit Handling Area

Caption: Workflow for the safe handling of this compound.

  • Preparation:

    • Designate a specific area for handling this compound.

    • Assemble all necessary equipment, including a calibrated scale, spatulas, weighing paper, and appropriate solvents.

    • Prepare labeled waste containers for solid and liquid waste.

    • Don all required PPE in the correct order before entering the handling area.

  • Handling:

    • Perform all manipulations of the solid compound within a certified chemical fume hood or an isolator to minimize dust generation.

    • When weighing, use gentle scooping techniques.

    • Keep containers with the compound sealed when not in use.

  • Post-Handling and Decontamination:

    • Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.

    • Remove PPE carefully to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.

    • Wash hands thoroughly after removing gloves.

Spill Management

In the event of a spill, immediate action is required:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Wear appropriate PPE, including respiratory protection, before re-entering the area.

  • Use a spill kit designed for chemical hazards.

  • Gently cover the spill with an absorbent material to avoid raising dust.

  • Work from the outside of the spill inwards during cleanup.

  • Place all contaminated materials into a labeled, sealed hazardous waste container.

  • Decontaminate the spill area thoroughly.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation and Storage cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Gowns, Weighing Paper) labeled_solid Labeled Solid Waste Container solid_waste->labeled_solid liquid_waste Liquid Waste (Solvents, Rinsates) labeled_liquid Labeled Liquid Waste Container liquid_waste->labeled_liquid sharps_waste Sharps Waste (Needles, Contaminated Glassware) labeled_sharps Puncture-Proof Sharps Container sharps_waste->labeled_sharps disposal_company Licensed Hazardous Waste Disposal Company labeled_solid->disposal_company labeled_liquid->disposal_company labeled_sharps->disposal_company

Caption: Logical flow for the disposal of this compound waste.

Waste Segregation and Labeling:

  • Identify and Label: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard symbols. Do not use abbreviations.

  • Segregate Waste Streams:

    • Solid Waste: Contaminated PPE (gloves, shoe covers, disposable lab coats), weighing papers, and absorbent materials should be collected in a dedicated, sealed plastic bag or container.

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, leak-proof container. Ensure the container material is compatible with the solvents used.

    • Sharps: Contaminated needles, syringes, and broken glassware must be placed in a puncture-resistant sharps container.

Storage and Disposal:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Do not mix hazardous waste with non-hazardous waste.

  • Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norethindrone-d6
Reactant of Route 2
Reactant of Route 2
Norethindrone-d6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。